Sibiricose A1
Description
This compound is a natural product found in Caryopteris incana, Polygala arillata, and Polygala sibirica with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O15/c1-33-11-5-10(6-12(34-2)16(11)27)3-4-15(26)35-8-14-17(28)19(30)20(31)22(36-14)38-23(9-25)21(32)18(29)13(7-24)37-23/h3-6,13-14,17-22,24-25,27-32H,7-9H2,1-2H3/b4-3+/t13-,14-,17-,18-,19+,20-,21+,22-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBWDHVUJCXYBH-IBVGEFGBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347715 | |
| Record name | Sibiricose A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139726-40-2 | |
| Record name | Sibiricose A1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301347715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Sibiricose A1: A Technical Guide to Its Natural Source and Isolation for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Sibiricose A1, a sucrose ester with potential therapeutic applications. The document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at its natural sources, detailed isolation protocols, and a putative signaling pathway associated with its potential antidepressant-like activity.
Introduction
This compound is a naturally occurring oligosaccharide ester and hydroxycinnamic acid derivative.[1] It is found in several plant species, most notably in the roots of Polygala tenuifolia, a plant with a long history of use in traditional medicine. This guide will detail the known natural sources of this compound and provide a composite, detailed experimental protocol for its extraction and purification. Furthermore, a putative signaling pathway will be presented to guide future research into its mechanism of action.
Natural Sources of this compound
This compound has been identified in several plant species. The primary and most studied source is Polygala tenuifolia, also known as Yuan Zhi in traditional Chinese medicine. Other reported sources include Caryopteris incana, Polygala arillata, and Polygala sibirica.[1] The concentration of this compound and related sucrose esters can vary depending on the plant species, geographical location, and cultivation conditions.
Isolation and Purification of this compound: An Experimental Protocol
Extraction
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Preparation of Plant Material : Dried roots of Polygala tenuifolia are pulverized into a fine powder.
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Solvent Extraction : The powdered root material is subjected to reflux extraction with 70-95% ethanol. This process is typically repeated 3-4 times to ensure exhaustive extraction of the target compounds.
Fractionation
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Solvent Removal : The combined ethanolic extracts are concentrated under reduced pressure to remove the ethanol.
-
Aqueous Suspension and Macroporous Resin Chromatography : The resulting aqueous residue is suspended in water and loaded onto a macroporous adsorbent resin column (e.g., D101 or equivalent).
-
Elution : The column is first washed with deionized water to remove highly polar impurities. Subsequently, a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol) is used to elute fractions with increasing hydrophobicity. The fractions containing sucrose esters, typically eluting in the 30-70% ethanol range, are collected.
Chromatographic Purification
The enriched sucrose ester fractions are further purified using a series of chromatographic techniques:
-
Silica Gel Column Chromatography : The fraction is applied to a silica gel column and eluted with a gradient of chloroform-methanol or a similar solvent system.
-
Sephadex LH-20 Column Chromatography : Fractions containing this compound are then subjected to size-exclusion chromatography on a Sephadex LH-20 column, using methanol as the mobile phase, to separate compounds based on their molecular size.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC) : The final purification is achieved using a reversed-phase C18 column on a prep-HPLC system. A gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape) is employed to isolate pure this compound.
Purity Assessment
The purity of the isolated this compound is determined by analytical High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at approximately 320 nm) and confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Illustrative Quantitative Data for this compound Isolation
| Purification Step | Starting Material (g) | Fraction/Compound Weight (g) | Illustrative Yield (%) | Illustrative Purity (%) |
| Crude Ethanol Extract | 1000 (Dried Root Powder) | 150 | 15 | <5 |
| Macroporous Resin Fraction (30-70% Ethanol) | 150 | 30 | 20 (from crude) | ~20 |
| Silica Gel Chromatography Fraction | 30 | 5 | 16.7 (from resin fraction) | ~60 |
| Sephadex LH-20 Chromatography Fraction | 5 | 0.5 | 10 (from silica fraction) | ~90 |
| Preparative HPLC Purified this compound | 0.5 | 0.1 | 20 (from Sephadex fraction) | >98 |
Note: The data in this table is illustrative and based on typical yields for natural product isolation. Actual yields may vary.
Putative Signaling Pathway of this compound
Extracts from Polygala tenuifolia containing sucrose esters have demonstrated antidepressant-like effects. While the direct molecular target of this compound has not been definitively identified, evidence from related compounds and extracts suggests a potential interaction with the serotonergic system, specifically the 5-HT1A receptor. The following is a putative signaling pathway for the potential antidepressant-like effects of this compound.
Proposed Mechanism:
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5-HT1A Receptor Agonism : this compound may act as an agonist at the 5-HT1A receptor, a G-protein coupled receptor (GPCR).
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Inhibition of Adenylyl Cyclase : Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase through the Gi/o alpha subunit of the G-protein.
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Reduction of cAMP Levels : The inhibition of adenylyl cyclase results in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).
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Modulation of PKA and CREB : The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). This, in turn, can modulate the phosphorylation of the cAMP response element-binding protein (CREB).
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Neuroprotective and Antidepressant Effects : The downstream effects of this cascade are hypothesized to contribute to neuroprotective and antidepressant-like outcomes.
Visualizations
Conclusion
This compound is a promising natural product with potential therapeutic applications. This guide provides a framework for its isolation from Polygala tenuifolia and a hypothetical mechanism of action to stimulate further research. The detailed protocols and diagrams are intended to serve as a valuable resource for the scientific community, facilitating the exploration of this compound's full therapeutic potential. Further studies are warranted to confirm the proposed signaling pathway and to optimize the isolation procedure for higher yields and purity.
References
Sibiricose A1: A Technical Overview of its Discovery, Properties, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose A1 is a naturally occurring oligosaccharide ester isolated from the roots of Polygala sibirica L., a plant with a history of use in traditional medicine.[1] As a member of the sucrose ester class of compounds, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in the realms of neuroprotection and anti-inflammatory action.[2][3] This technical guide provides a comprehensive overview of the discovery, chemical characteristics, and reported biological activities of this compound, with a focus on experimental methodologies and relevant quantitative data.
Discovery and Structural Elucidation
This compound was first reported as a new sucrose ester, along with five other related compounds (Sibiricose A2-A6), by Miyase et al. in 1999.[4] These compounds were isolated from the roots of Polygala sibirica. The structure of this compound was elucidated through extensive spectroscopic analysis.
Chemical Properties of this compound [5]
| Property | Value |
| Molecular Formula | C23H32O15 |
| Molecular Weight | 548.5 g/mol |
| IUPAC Name | [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
| CAS Number | 139726-40-2 |
| Class | Hydroxycinnamic acid |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from the roots of Polygala sibirica typically involves a multi-step process combining solvent extraction and various chromatographic techniques. The general workflow is as follows:
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Extraction: The dried and powdered roots of Polygala sibirica are extracted with a polar solvent, such as methanol or ethanol, to obtain a crude extract.
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Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity to separate compounds based on their solubility.
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Chromatographic Separation: The fractions containing oligosaccharide esters are further purified using a combination of chromatographic methods. These can include:
-
Silica Gel Column Chromatography: To separate compounds based on their polarity.
-
Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to separate compounds based on their molecular size.
-
Octadecylsilyl (ODS) Column Chromatography: A form of reverse-phase chromatography.
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High-Performance Liquid Chromatography (HPLC): Often semi-preparative or preparative HPLC is used for the final purification of the compound to achieve high purity.
-
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is commonly used.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D-NMR (¹H and ¹³C) and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to determine the connectivity of atoms and the stereochemistry of the molecule.
Biological Activities and Mechanisms of Action
This compound, as part of the oligosaccharide ester family from Polygala species, is associated with several beneficial biological activities.
Neuroprotective and Anti-inflammatory Activity
Oligosaccharide esters from Polygalae Radix are considered the primary active components responsible for its neuropharmacological effects, including antidepressant and neuroprotective activities.[3] While specific quantitative data for this compound is limited in the readily available literature, the proposed mechanism for related compounds involves the modulation of inflammatory pathways.
The anti-inflammatory effects of similar compounds have been evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
Experimental Protocol for Anti-inflammatory Assay (General):
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Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium.
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Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound) for a specific duration.
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Stimulation: Inflammation is induced by adding LPS to the cell culture.
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Measurement of Inflammatory Mediators: After incubation, the cell supernatant is collected to measure the levels of NO (using the Griess reagent) and PGE2 (using ELISA).
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Data Analysis: The concentration of the test compound that inhibits 50% of the inflammatory mediator production (IC50) is calculated.
Antioxidant Activity and the Nrf2/HO-1 Signaling Pathway
The neuroprotective effects of compounds from Polygala are also linked to their antioxidant properties and their ability to modulate the Keap1-Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.[1][6]
Under conditions of oxidative stress, the transcription factor Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), leading to their transcription. The upregulation of these genes helps to protect cells from oxidative damage. It is hypothesized that this compound may exert its antioxidant effects by activating this pathway.
α-Amylase Inhibitory Activity
A recent study has identified this compound as a potential inhibitor of α-amylase, a key enzyme in carbohydrate digestion.[7] Inhibition of this enzyme can slow down the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial hyperglycemia. This suggests a potential role for this compound in the management of type 2 diabetes.
Experimental Protocol for α-Amylase Inhibition Assay (General):
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Enzyme and Substrate Preparation: A solution of α-amylase and a starch solution (substrate) are prepared.
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Incubation: The enzyme is pre-incubated with different concentrations of the inhibitor (this compound).
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Enzymatic Reaction: The starch solution is added to initiate the reaction.
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Quantification of Product: The amount of reducing sugar produced is measured using a reagent such as 3,5-dinitrosalicylic acid (DNSA).
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Calculation of Inhibition: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.
While a specific IC50 value for this compound's α-amylase inhibitory activity is not yet widely reported, the identification of this activity opens a new avenue for research into its therapeutic potential.
Summary and Future Directions
This compound is a sucrose ester from Polygala sibirica with a well-defined chemical structure. Its discovery has paved the way for further investigation into its biological activities. The current body of research suggests that this compound may possess neuroprotective, anti-inflammatory, and antioxidant properties, potentially mediated through the Nrf2/HO-1 signaling pathway. Furthermore, its newly identified α-amylase inhibitory activity warrants further exploration for its potential in managing hyperglycemia.
For drug development professionals and researchers, this compound represents a promising natural product lead. Future research should focus on:
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Obtaining more extensive quantitative data (e.g., IC50 values) for its various biological activities.
-
Elucidating the precise molecular mechanisms underlying its effects on signaling pathways.
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Conducting in vivo studies to validate its therapeutic potential in animal models of relevant diseases.
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Investigating its pharmacokinetic and safety profiles.
The comprehensive understanding of this compound's pharmacological profile will be crucial for its potential development into a novel therapeutic agent.
References
- 1. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C23H32O15 | CID 6326016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Role of Nrf2/HO-1 system in development, oxidative stress response and diseases: an evolutionarily conserved mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Sibiricose A1: A Technical Deep-Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose A1 is a bioactive oligosaccharide ester, a natural product identified in plants of the Polygala genus, such as Polygala sibirica and Polygala tenuifolia.[1][2] These plants have a history of use in traditional medicine, particularly in Eastern Asia, for treating conditions related to the central nervous system.[3] Emerging scientific evidence suggests that this compound possesses neuroprotective and anti-inflammatory properties, primarily attributed to its antioxidant capabilities.[4] This technical guide synthesizes the current understanding of this compound's mechanism of action, drawing from direct studies and research on closely related sucrose esters to provide a comprehensive overview for research and development.
Core Mechanism of Action: Modulation of Oxidative Stress
The principal mechanism of action for this compound appears to be its ability to mitigate cellular oxidative stress.[4] Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a wide array of pathologies, including neurodegenerative diseases. This compound is thought to exert its effects by modulating signaling pathways associated with the oxidative stress response.[4]
While the precise molecular targets of this compound are still under investigation, the activities of analogous sucrose esters from Polygala tenuifolia offer significant insights. For instance, 3,6'-disinapoyl sucrose (DISS), a structurally similar compound, has been shown to exhibit potent antidepressant-like effects through a multi-faceted mechanism. This includes the inhibition of monoamine oxidase (MAO-A and MAO-B), which are key enzymes in the degradation of neurotransmitters, regulation of the hypothalamic-pituitary-adrenal (HPA) axis, and a significant reduction in oxidative stress markers.[5][6] It is plausible that this compound shares some of these mechanistic pathways.
Quantitative Data Summary
Direct quantitative data on the specific activity of this compound is limited in the public domain. However, the following table summarizes the known biological activities of this compound and related compounds from the Polygala genus to provide a comparative context.
| Compound | Biological Activity | Quantitative Data | Source Organism | Reference |
| This compound | Antioxidant, Neuroprotective, Anti-inflammatory | Not specified | Polygala sibirica, Polygala tenuifolia | [1][4] |
| Sibiricose A5 | Neuroprotective | Protects PC12 cells from glutamate-induced damage | Polygala tenuifolia | [7][8] |
| 3,6'-disinapoyl sucrose (DISS) | Antidepressant-like | Significantly inhibits MAO-A and MAO-B activity | Polygala tenuifolia | [5][6] |
| Polygala sucrose esters (general) | Antidepressant, Neuroprotective | Not specified | Polygala species | [3] |
Signaling Pathway
The proposed mechanism of this compound's action against oxidative stress is depicted in the following signaling pathway diagram.
Experimental Protocols
The following are generalized experimental protocols relevant to the investigation of this compound's biological activities, based on methodologies employed for similar natural products.
Antioxidant Activity Assessment (DPPH Assay)
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Objective: To determine the free radical scavenging activity of this compound.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of dilutions of the this compound stock solution.
-
Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add a specific volume of each this compound dilution to the DPPH solution.
-
Include a positive control (e.g., ascorbic acid) and a blank (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity for each concentration of this compound.
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Neuroprotection Assay (PC12 Cell Culture Model)
-
Objective: To evaluate the protective effect of this compound against neurotoxicity.
-
Methodology:
-
Culture PC12 cells in an appropriate medium.
-
Seed the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., glutamate or hydrogen peroxide).
-
Continue to incubate the cells for another 24 hours.
-
Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance to determine the percentage of viable cells in each treatment group compared to the control group.
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Monoamine Oxidase (MAO) Inhibition Assay
-
Objective: To determine if this compound inhibits the activity of MAO-A and MAO-B.
-
Methodology:
-
Prepare crude mitochondrial fractions from rat or mouse brain tissue as a source of MAO enzymes.
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Use specific substrates for MAO-A (e.g., serotonin) and MAO-B (e.g., phenylethylamine).
-
Incubate the mitochondrial fractions with various concentrations of this compound.
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Initiate the enzymatic reaction by adding the respective substrate.
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Stop the reaction after a defined time.
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Quantify the product of the enzymatic reaction using a suitable method, such as high-performance liquid chromatography (HPLC) or a fluorometric assay.
-
Calculate the percentage of inhibition of MAO-A and MAO-B activity by this compound.
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Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and biological characterization of this compound.
Conclusion
This compound is a promising natural product with potential therapeutic applications, particularly in the realm of neuroprotection and anti-inflammatory treatments. Its primary mechanism of action is centered on the modulation of oxidative stress pathways. Further research is warranted to fully elucidate its specific molecular targets and to validate the therapeutic potential suggested by studies on closely related compounds. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this compound and its derivatives in drug discovery and development.
References
- 1. Sucrose esters and xanthone C-glycosides from the roots of Polygala sibirica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 139726-40-2 [chemicalbook.com]
- 3. tmrjournals.com [tmrjournals.com]
- 4. This compound | 139726-40-2 | PFA72640 | Biosynth [biosynth.com]
- 5. Possible mechanism of the antidepressant effect of 3,6'-disinapoyl sucrose from Polygala tenuifolia Willd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Absorbable Phenylpropenoyl Sucroses from Polygala tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Study on antidepressant components of sucrose ester from Polygala tenuifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Sibiricose A1: A Technical Whitepaper for Drug Discovery and Development
Abstract
Sibiricose A1, a sucrose ester isolated from the roots of plants belonging to the Polygala genus, represents a class of natural products with significant therapeutic potential. While direct and extensive research on this compound is still emerging, the biological activities of closely related sucrose esters from Polygala tenuifolia provide a strong basis for its potential pharmacological profile. This technical guide synthesizes the current understanding of the biological activities of this compound and its analogues, with a focus on their anti-inflammatory and neuroprotective effects. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and development in this promising area of natural product chemistry.
Introduction
Polygala tenuifolia Willd., a perennial herb, has a rich history in traditional medicine for addressing a range of conditions, notably those with an inflammatory component.[1] Modern phytochemical investigations have successfully identified a variety of bioactive compounds within its roots, including a significant class of oligosaccharide esters.[1] Among these, this compound has been identified as a key constituent.[2][3] This whitepaper provides a comprehensive technical overview of the known biological activities associated with this compound and its closely related sucrose esters, presenting quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms to support researchers, scientists, and drug development professionals.
Botanical Sources and Extraction
This compound is a known phytochemical found in several plant species, most notably within the Polygala genus. The concentration and profile of related sucrose esters can differ between species and even between wild and cultivated varieties, which can impact the yield and therapeutic efficacy of the isolated compounds.[4]
Table 1: Botanical Sources of this compound and Related Sucrose Esters
| Plant Source | Compound Identified | Notes |
| Polygala sibirica | This compound, A7 | Considered a principal source of this compound.[4] |
| Polygala tenuifolia | Sibiricose A, A5, A6 | A well-documented source of various sucrose esters.[4] |
| Polygala arillata | This compound | Reported as a source of this compound.[2] |
| Caryopteris incana | This compound | Reported as a source of this compound.[2] |
| Polygala inexpectata | Sibiricose A5 | Contains a variety of other sucrose esters like Tenuifoliside C and Glomeratose.[4] |
| Crescentia cujete | This compound | A reported, though less common, source of the compound.[4] |
Experimental Protocol: Extraction and Purification of this compound
This protocol outlines a general procedure for the isolation of this compound from dried plant material, such as the roots of Polygala species.[4]
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Preparation of Plant Material: The dried and powdered plant material (e.g., roots of Polygala sibirica) is subjected to solvent extraction.[4]
-
Solvent Extraction: The powdered material is typically extracted with 70% methanol or a similar polar solvent system to efficiently extract the oligosaccharide esters.[1]
-
Fractionation: The crude extract is concentrated under reduced pressure. The residue is then often suspended in water and partitioned successively with solvents of increasing polarity, such as n-butanol, to enrich the sucrose ester fraction.[4]
-
Chromatographic Purification: The enriched fraction undergoes a series of chromatographic techniques for further purification.[4] This may include:
-
Column Chromatography: Using resins like Diaion HP-20, eluting with a gradient of water and ethanol.[4]
-
Silica Gel Chromatography: Employing a solvent system such as chloroform-methanol-water in a gradient.[4]
-
Sephadex LH-20 Chromatography: Using a methanol gradient for size exclusion chromatography.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC): Utilized for the final purification of this compound.[4]
-
Figure 1: General workflow for the isolation of this compound.
Biological Activities of this compound and Related Sucrose Esters
The primary biological activities reported for sucrose esters from Polygala tenuifolia are anti-inflammatory and neuroprotective effects. While specific quantitative data for this compound is limited in the available literature, the activities of closely related compounds provide valuable insights.
Anti-inflammatory Activity
Sucrose esters from Polygala tenuifolia have been shown to inhibit key inflammatory mediators. The anti-inflammatory potential is often evaluated by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Concentration (µM) | % Inhibition of NO Production | Reference |
| TCMB (a sucrose ester) | 50 | Significant inhibitory effect | [1] |
| Onjisaponin Fg | 50 | Significant inhibitory effect | [1] |
| Compound 21 (a phenolic derivative) | 50 | Significant inhibitory effect | [1] |
| This compound | Data not available | Data not available |
Note: While specific IC50 values are not consistently reported in the initial screening data, the significant inhibition by related compounds at a concentration of 50 µM suggests a potential anti-inflammatory role for this class of molecules.
This protocol describes a general method for assessing the anti-inflammatory activity of a compound like this compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophage cells.[4]
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
The cell culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm.
-
The concentration of nitrite, a stable product of NO, is calculated from a sodium nitrite standard curve.[4]
-
Neuroprotective Activity
Several sucrose esters from Polygala tenuifolia have demonstrated neuroprotective effects in various in vitro models.
| Compound | Model System | Observed Effect | Concentration | Reference |
| Sibiricose A5 | Glutamate-damaged PC12 cells | Dramatic protection | Not specified | [2] |
| Tenuifoliside A | Glutamate-damaged PC12 cells | Dramatic protection | Not specified | [2] |
| Tenuifolioses A & B | Glutamate and serum deficiency-induced damage | Neuroprotective activity | 1 x 10⁻⁵ mol·L⁻¹ | [2] |
| This compound | Data not available | Data not available |
This protocol outlines a general method for assessing the neuroprotective effects of a compound like this compound against a neurotoxin-induced cell death in a neuronal cell line (e.g., PC12 cells) using the MTT assay.[3]
-
Cell Culture: PC12 cells are cultured in an appropriate medium and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Treatment: Cells are co-treated with the neurotoxin (e.g., glutamate) and various concentrations of the test compound (e.g., this compound).
-
Incubation: The cells are incubated for a specified period (e.g., 24-48 hours).
-
MTT Assay:
-
MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the control group.
-
Antiviral Activity
Currently, there is no specific data available in the reviewed literature regarding the antiviral activity of this compound. General antiviral screening assays would be required to investigate this potential biological activity.
This protocol provides a general framework for screening the antiviral activity of a compound like this compound.
-
Cell Culture and Virus Propagation: A suitable host cell line and virus are selected and propagated.
-
Cytotoxicity Assay: The maximum non-toxic concentration of the test compound on the host cells is determined.
-
Plaque Reduction Assay:
-
Confluent cell monolayers in 6-well plates are infected with a known titer of the virus.
-
After a 1-hour adsorption period, the virus inoculum is removed.
-
The cells are overlaid with a medium containing a gelling agent (e.g., agarose) and various concentrations of the test compound.
-
The plates are incubated until viral plaques are visible.
-
The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted.
-
The percentage of plaque inhibition is calculated relative to the untreated virus control.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of compounds from Polygala tenuifolia are often attributed to their modulation of key intracellular signaling pathways that regulate the expression of inflammatory mediators.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals such as LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1]
References
- 1. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Study on antidepressant components of sucrose ester from Polygala tenuifolia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Sibiricose A1: A Technical Guide for Researchers
CAS Number: 139726-40-2
Sibiricose A1 is a naturally occurring oligosaccharide ester with significant potential in drug discovery, particularly in the fields of neuroprotection, anti-inflammation, and antioxidant therapies. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the methodologies for its study, synthesized from the available scientific literature.
Core Chemical and Physical Properties
This compound is classified as a hydroxycinnamic acid and is found in plant species such as Polygala tenuifolia, Polygala sibirica, and Caryopteris incana.[1][2][3] Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂O₁₅ | [1][4][5] |
| Molecular Weight | 548.5 g/mol | [1][4][5] |
| Synonyms | Neohancoside D, 6-O-sinapoyl sucrose, Arillanin C | [2][5] |
| Appearance | Off-white to light yellow solid | [2] |
| Solubility | Soluble in DMSO | [6] |
| Storage | Store at -20°C as a powder. In DMSO, stable for 2 weeks at 4°C and for 6 months at -80°C. | [7] |
Biological Activity and Therapeutic Potential
While direct quantitative data for this compound is limited in publicly available literature, studies on closely related compounds and extracts from Polygala tenuifolia provide strong evidence for its potential biological activities. Oligosaccharide esters from this plant are recognized for their neuroprotective, anti-dementia, and antidepressant effects.[8]
Antioxidant Activity
This compound is characterized by its antioxidant properties, enabling it to neutralize free radicals through electron donation, which helps in mitigating oxidative stress.[4] This activity is crucial as oxidative stress is implicated in numerous pathological conditions, including aging and neurodegenerative diseases.[4] One study suggests that this compound possesses exceptionally high antioxidant levels.[9]
Anti-inflammatory Effects
Neuroprotective Properties
Research into oligosaccharide esters from Polygala tenuifolia has highlighted their potential in preventing memory disorders. These compounds are believed to contribute to the traditional use of this plant in treating depression and other neurological conditions. The ability of these compounds to be absorbed into the serum suggests their potential to exert effects on the central nervous system.
Experimental Protocols
The following are generalized experimental protocols for assessing the biological activities of this compound, based on methodologies used for similar compounds from Polygala tenuifolia.
In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2)
This protocol outlines a common method for evaluating the anti-inflammatory effects of a compound on macrophage cells stimulated with lipopolysaccharide (LPS).
Cell Line: RAW 264.7 murine macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Treatment: Seed cells in 96-well plates. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the cell culture medium and incubate for 24 hours.
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
PGE2 Measurement (ELISA):
-
Quantify the amount of PGE2 in the cell culture supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
In Vivo Antioxidant Assay
This protocol describes a general procedure to evaluate the in vivo antioxidant activity of this compound in a mouse model.
Animal Model: Senescence-accelerated mice (SAMP).
Methodology:
-
Animal Groups: Divide the mice into control, model, and treatment groups.
-
Administration: Administer this compound orally to the treatment group daily for a specified period.
-
Sample Collection: At the end of the treatment period, collect blood and liver tissue samples.
-
Biochemical Analysis:
-
Measure the activities of superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in the collected samples.
-
Determine the content of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
Signaling Pathways
The biological effects of compounds from Polygala tenuifolia are understood to be mediated through the modulation of key signaling pathways. While direct evidence for this compound is still emerging, the following pathways are implicated based on studies of related molecules.
Anti-inflammatory Signaling
The anti-inflammatory effects of sucrose esters from Polygala tenuifolia are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Caption: Potential inhibition of NF-κB and MAPK signaling by this compound.
Antioxidant Response Signaling
The antioxidant effects may be mediated through the activation of the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.
Caption: Postulated activation of the Nrf2/HO-1 antioxidant pathway by this compound.
Synthesis
Currently, there is limited information in the public domain regarding the chemical synthesis of this compound. A synthesis route on Guidechem suggests a precursor with the CAS number 139726-37-7.[5] Further research is required to elucidate a detailed synthetic pathway.
Conclusion and Future Directions
This compound is a promising natural product with significant therapeutic potential, particularly in the areas of neurodegenerative and inflammatory diseases. While current research provides a strong foundation for its biological activities, further studies are needed to quantify its effects, elucidate its precise mechanisms of action, and develop efficient synthetic routes. This technical guide serves as a resource for researchers and drug development professionals to advance the scientific understanding and potential clinical applications of this compound.
References
- 1. This compound | C23H32O15 | CID 6326016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 139726-40-2 [chemicalbook.com]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound | 139726-40-2 | PFA72640 | Biosynth [biosynth.com]
- 5. Page loading... [guidechem.com]
- 6. This compound supplier | CAS 139726-40-2 | AOBIOUS [aobious.com]
- 7. This compound|CAS 139726-40-2|DC Chemicals [dcchemicals.com]
- 8. tmrjournals.com [tmrjournals.com]
- 9. researchgate.net [researchgate.net]
The Pharmacology of Sibiricose A1: A Technical Whitepaper for Drug Development Professionals
An In-depth Examination of a Bioactive Oligosaccharide Ester with Neuroprotective and Anti-inflammatory Potential
Sibiricose A1, a naturally occurring oligosaccharide ester, has emerged as a compound of interest for researchers in neuroprotection and anti-inflammatory drug discovery. Primarily isolated from medicinal plants such as Polygala tenuifolia, this bioactive molecule is drawing attention for its potential therapeutic applications, which are believed to be rooted in its antioxidant properties and its ability to modulate cellular signaling pathways associated with oxidative stress. This technical guide synthesizes the current understanding of this compound's pharmacology, offering a resource for scientists and drug development professionals.
Core Pharmacological Profile
This compound is chemically identified as an oligosaccharide ester with the molecular formula C₂₃H₃₂O₁₅ and a CAS number of 139726-40-2. Its pharmacological activities are primarily linked to its neuroprotective and anti-inflammatory effects. Preliminary studies suggest that this compound may also possess antidepressant properties. The core mechanism of action is thought to involve the mitigation of oxidative stress at the cellular level.
Quantitative Pharmacological Data
Currently, there is a notable scarcity of publicly available, in-depth quantitative data for this compound. While the compound is available from several chemical suppliers for research purposes, comprehensive studies detailing its specific IC₅₀ or EC₅₀ values in various assays are limited. The following table summarizes the type of quantitative data that is crucial for the further development of this compound, though specific values from published studies are not yet available.
| Parameter | Assay Type | Target Cell/Enzyme | Reported Value (IC₅₀/EC₅₀) | Reference |
| Anti-inflammatory Activity | Nitric Oxide (NO) Production Assay | LPS-stimulated macrophages (e.g., RAW 264.7) | Data Not Available | - |
| Pro-inflammatory Cytokine (e.g., TNF-α, IL-6) Inhibition | LPS-stimulated immune cells | Data Not Available | - | |
| Neuroprotective Activity | Cell Viability Assay (e.g., MTT, LDH) | Neuronal cells (e.g., SH-SY5Y, PC12) under oxidative stress (e.g., H₂O₂) | Data Not Available | - |
| Antioxidant Activity | DPPH Radical Scavenging Assay | Cell-free | Data Not Available | - |
| Cellular Antioxidant Activity (CAA) Assay | Various cell lines | Data Not Available | - |
Key Experimental Protocols
To facilitate further research and standardized evaluation of this compound, this section outlines detailed methodologies for key experiments relevant to its pharmacological profile.
In Vitro Anti-inflammatory Activity Assessment
1. Cell Culture and Treatment:
-
Cell Line: Murine macrophage cell line RAW 264.7 or bone marrow-derived macrophages (BMDMs).
-
Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment Protocol: Seed cells in 96-well plates. Pre-treat with varying concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 50 µL of cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. Pro-inflammatory Cytokine Quantification (ELISA):
-
Principle: Enzyme-Linked Immunosorbent Assay to measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure: Follow the manufacturer's instructions for commercially available ELISA kits.
In Vitro Neuroprotective Activity Assessment
1. Cell Culture and Induction of Oxidative Stress:
-
Cell Line: Human neuroblastoma cell line SH-SY5Y or rat pheochromocytoma cell line PC12.
-
Culture Conditions: Appropriate growth medium (e.g., DMEM/F12) with supplements.
-
Induction of Injury: Expose cells to an oxidative stressor such as hydrogen peroxide (H₂O₂) or glutamate at a pre-determined toxic concentration.
2. Cell Viability Assays:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of cytotoxicity.
Signaling Pathways and Molecular Mechanisms
The antioxidant effects of many natural compounds are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It is hypothesized that this compound may also exert its protective effects through this pathway.
Caption: Hypothesized Nrf2 signaling pathway activation by this compound.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative stress, reactive oxygen species (ROS) can modify cysteine residues on Keap1, leading to a conformational change and the release of Nrf2. This compound, with its antioxidant properties, is postulated to reduce the overall ROS load, thereby indirectly promoting Nrf2 stability and translocation to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the transcription of protective enzymes like heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL). This cascade ultimately enhances the cell's capacity to counteract oxidative damage.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the initial pharmacological screening of a compound like this compound for its anti-inflammatory and neuroprotective properties.
Caption: General experimental workflow for this compound evaluation.
Future Directions and Conclusion
This compound represents a promising natural product with potential therapeutic applications in neuroinflammatory and neurodegenerative diseases. However, the current body of research is in its infancy. To advance the development of this compound, future studies should focus on:
-
Comprehensive Quantitative Analysis: Generating robust dose-response curves to determine IC₅₀ and EC₅₀ values in a variety of relevant cellular and biochemical assays.
-
Mechanism of Action Elucidation: Conducting in-depth studies to confirm the role of the Nrf2 pathway and explore other potential molecular targets.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of diseases such as Alzheimer's disease, Parkinson's disease, and inflammatory disorders.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
An In-Depth Technical Guide to Sodium-Glucose Cotransporter 2 (SGLT2) Receptor Binding and Inhibition
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the direct binding or inhibitory activity of Sibiricose A1 on the Sodium-Glucose Cotransporter 2 (SGLT2) receptor. Therefore, this guide will provide a comprehensive overview of SGLT2 receptor binding and inhibition using well-characterized, clinically relevant SGLT2 inhibitors as examples. The principles, protocols, and data presented herein are representative of the field and can be applied to the investigation of novel compounds, such as this compound.
Executive Summary
The Sodium-Glucose Cotransporter 2 (SGLT2) has emerged as a pivotal target in the management of type 2 diabetes mellitus. Located predominantly in the proximal renal tubules, SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the urine back into the bloodstream.[1] Inhibition of SGLT2 presents a unique, insulin-independent mechanism for lowering blood glucose levels by promoting urinary glucose excretion.[2] This guide provides a technical overview of the interaction between SGLT2 and its inhibitors, focusing on quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Analysis of SGLT2 Inhibitor Binding Affinity
The potency of SGLT2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and, in some cases, the inhibitor constant (Ki). These values represent the concentration of an inhibitor required to reduce SGLT2 activity by 50% and the binding affinity of the inhibitor to the receptor, respectively. The following table summarizes the reported IC50 values for several well-established SGLT2 inhibitors.
| Compound | Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Dapagliflozin | Human SGLT2 | 0.49 - 1.2 | ~1200-fold | [2][3] |
| Canagliflozin | Human SGLT2 | 4.2 ± 1.5 | ~150 to 160-fold | [4] |
| Empagliflozin | Human SGLT2 | 3.1 | >2500-fold | [2][3] |
| Sotagliflozin | Human SGLT2 | 1.8 | ~20-fold | [4] |
Experimental Protocols for Assessing SGLT2 Receptor Binding
The determination of a compound's binding affinity and inhibitory effect on SGLT2 can be achieved through various in vitro assays. The two most common approaches are radioligand binding assays and fluorescence-based glucose uptake assays.
Radioligand-Based SGLT2 Inhibition Assay
This method directly measures the ability of a test compound to displace a radiolabeled ligand that binds to the SGLT2 transporter. It is considered a gold standard for determining binding affinity.[5]
Objective: To determine the IC50 value of a test compound for the human SGLT2 (hSGLT2) transporter.
Materials:
-
Cells stably expressing hSGLT2 (e.g., CHO or HEK293 cells).
-
Pretreatment buffer (e.g., 10 mM HEPES, 5 mM Tris, 140 mM choline chloride, 2 mM KCl, 1 mM CaCl2, and 1 mM MgCl2, pH 7.4).[1]
-
Uptake buffer (e.g., 10 mM HEPES, 5 mM Tris, 140 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, pH 7.4).[1]
-
Radiolabeled substrate: [14C]-α-methyl-D-glucopyranoside ([14C]-AMG).
-
Test compound and vehicle (e.g., DMSO).
-
Washing buffer (pretreatment buffer with a high concentration of non-radiolabeled AMG).[1]
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Seed hSGLT2-expressing cells into a 96-well culture plate and grow to confluence.[1]
-
Pre-incubation: Wash the cells with pretreatment buffer. Then, incubate the cells in pretreatment buffer for approximately 10 minutes at 37°C.[1]
-
Inhibition Reaction: Add the uptake buffer containing a fixed concentration of [14C]-AMG and varying concentrations of the test compound (or vehicle) to the cells.[1]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours) to allow for substrate uptake.[1]
-
Washing: Terminate the uptake by washing the cells twice with ice-cold washing buffer to remove unbound radioligand.[1]
-
Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.[1]
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [14C]-AMG uptake (total uptake in the presence of vehicle minus non-specific uptake in the presence of a high concentration of non-radiolabeled AMG).
Fluorescence-Based Glucose Uptake Assay
This method utilizes a fluorescent glucose analog to measure glucose uptake into cells, providing a non-radioactive alternative for screening SGLT2 inhibitors.[6]
Objective: To screen for and characterize SGLT2 inhibitors by measuring the uptake of a fluorescent glucose analog.
Materials:
-
Human kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2.[6]
-
Culture medium (e.g., Keratinocyte-SFM).[7]
-
Krebs-Ringer-Henseleit (KRH) buffer.
-
Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG).[6]
-
Test compound and vehicle (e.g., DMSO).
-
Known SGLT2 inhibitor (e.g., Dapagliflozin) as a positive control.[6]
-
Fluorescence plate reader.
Procedure:
-
Cell Culture: Seed HK-2 cells into a 96-well black, clear-bottom plate and grow to confluence.[8]
-
Compound Incubation: Wash the cells with pre-warmed KRH buffer. Add KRH buffer containing the desired concentration of the test compound or vehicle to each well and pre-incubate at 37°C for 15-30 minutes.[8]
-
Glucose Uptake Initiation: Add 2-NBDG solution to each well to a final concentration of 100-200 µM to initiate glucose uptake.[8]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[8]
-
Termination and Washing: Terminate the uptake by removing the 2-NBDG solution and washing the cells with ice-cold KRH buffer.[8]
-
Fluorescence Measurement: Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation/Emission ~485/535 nm).[8]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (total uptake minus non-specific uptake). Determine the IC50 value by fitting the data to a dose-response curve.[8]
Visualizations
Signaling Pathway of SGLT2 Inhibition
Caption: SGLT2 Inhibition Pathway in the Kidney.
Experimental Workflow for SGLT2 Inhibitor Screening
Caption: Workflow for SGLT2 Inhibitor Screening Assay.
Conclusion
The inhibition of the SGLT2 receptor is a validated and effective strategy for the treatment of type 2 diabetes. This guide has outlined the key quantitative parameters used to assess inhibitor potency and provided detailed, standardized protocols for determining these values. While there is currently no specific data on the interaction of this compound with the SGLT2 receptor, the methodologies described herein provide a clear framework for the future investigation of this and other novel compounds. The continued exploration of new chemical entities for SGLT2 inhibition holds promise for the development of next-generation antidiabetic therapies.
References
- 1. Assay: SGLT2 Inhibition Assay: For sodium-dependent glucose transport assay, cells expressing hSGLT2 were seeded into a 96-well culture plate at a de... - ChEMBL [ebi.ac.uk]
- 2. Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Sibiricose A1: A Technical Review of Its Potential Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose A1 is a sucrose ester natural product, part of a larger family of related compounds found predominantly in plants of the Polygala genus, such as Polygala sibirica.[1][2] While direct and extensive research on this compound is limited, the chemical class of sucrose esters and extracts from Polygala species are known to possess a range of biological activities, including neuroprotective and anti-inflammatory effects. This technical guide consolidates the available information on this compound and related compounds to provide a comprehensive overview for research and drug development purposes. Given the scarcity of data specifically for this compound, this review will draw parallels from closely related analogs, particularly other sibiricose derivatives, to infer its potential biological profile and mechanisms of action.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented in Table 1. This information is compiled from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C23H32O15 | PubChem |
| Molecular Weight | 548.5 g/mol | PubChem |
| CAS Number | 139726-40-2 | PubChem |
| Appearance | White or off-white powder | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water | Inferred from related compounds |
Potential Biological Activities and Quantitative Data of Related Compounds
Table 2: Anti-inflammatory Activity of Compounds from Polygala Species
| Compound | Assay | Target/Cell Line | IC50 / Activity |
| Tenuifoliside A | Nitric Oxide (NO) Production Inhibition | LPS-stimulated BV2 microglia | IC50: 23.4 µM |
| 3,6'-disinapoyl-sucrose | Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | IC50: 17.2 µM |
| Onjisaponin F | Pro-inflammatory cytokine (TNF-α) inhibition | LPS-stimulated BV2 microglia | Significant inhibition at 10 µM |
Table 3: Neuroprotective Activity of Compounds from Polygala Species
| Compound | Assay | Cell Line / Model | Activity |
| Tenuifolin | Protection against Aβ25-35 induced toxicity | SH-SY5Y cells | Increased cell viability by 43% at 20 µM |
| Sibiricose A5 | Protection against glutamate-induced toxicity | HT22 cells | Significant protection at 10 µM |
| Polygala tenuifolia extract | Scopolamine-induced memory impairment | Mouse model | Improved learning and memory at 100 mg/kg |
Experimental Protocols
The following are detailed methodologies for the isolation of sibiricose derivatives from Polygala species and for key biological assays. These protocols are based on established methods and can be adapted for the study of this compound.
Isolation and Purification of this compound from Polygala sibirica
This protocol describes a general procedure for the extraction and purification of this compound from the roots of Polygala sibirica.
-
Extraction:
-
Air-dried and powdered roots of Polygala sibirica (1 kg) are extracted with 95% ethanol (3 x 5 L) at room temperature for 72 hours.
-
The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is suspended in water and partitioned successively with n-hexane, ethyl acetate, and n-butanol.
-
The n-butanol fraction, typically enriched with sucrose esters, is concentrated under reduced pressure.
-
-
Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water (0% to 100%).
-
Fractions containing sibiricose compounds, as determined by thin-layer chromatography (TLC), are combined.
-
Further purification is achieved by repeated column chromatography on silica gel, eluting with a chloroform-methanol gradient.
-
Final purification to obtain this compound is performed using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase.
-
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production
This protocol outlines the procedure for assessing the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere for 24 hours.
-
The medium is replaced with fresh medium containing various concentrations of this compound and the cells are pre-incubated for 1 hour.
-
Inflammation is induced by adding LPS to a final concentration of 1 µg/mL and incubating for 24 hours.
-
-
NO Measurement:
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to LPS-treated control cells.
-
Postulated Mechanism of Action and Signaling Pathways
While the direct molecular targets of this compound have not been elucidated, its potential anti-inflammatory and neuroprotective effects are likely mediated through the modulation of key signaling pathways involved in inflammation and neuronal cell survival. Based on the activities of related natural products, the following pathways are proposed as potential targets for this compound.
Anti-inflammatory Action: Inhibition of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of many natural products are attributed to the downregulation of pro-inflammatory mediators. This is often achieved by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Caption: Proposed inhibitory action of this compound on NF-κB and MAPK signaling.
Experimental Workflow for Investigating Signaling Pathway Modulation
The following diagram illustrates a typical workflow for determining the effect of this compound on cellular signaling pathways.
Caption: Workflow for analyzing the effects of this compound on signaling pathways.
This compound represents a promising, yet understudied, natural product with potential therapeutic applications in inflammatory and neurodegenerative diseases. While direct experimental evidence is currently lacking, the data from closely related compounds strongly suggest that this compound possesses anti-inflammatory and neuroprotective activities. The proposed mechanisms of action, centered around the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research. The experimental protocols outlined in this guide offer a starting point for the systematic evaluation of this compound's biological effects and for the elucidation of its precise molecular mechanisms. Further investigation into this and other related sucrose esters is warranted to fully understand their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Total Synthesis of Sibiricose A1 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose A1 is a naturally occurring oligosaccharide ester found in plants such as Polygala tenuifolia. It belongs to the family of phenylpropanoid sucrose esters, which are known for a variety of biological activities, including neuroprotective and antidepressant effects. The complex structure of this compound, characterized by a sucrose core selectively acylated with a sinapoyl group, presents a significant synthetic challenge. While a specific total synthesis of this compound has not been widely reported, this document provides a detailed protocol for the synthesis of a representative sinapoylated sucrose derivative. This protocol is based on established methods for the regioselective acylation of sucrose and the synthesis of related phenylpropanoid sucrose esters.
The presented methodologies will guide researchers in the synthesis of this compound analogs and other complex glycosyl esters, which are valuable tools for drug discovery and development. The protocols include strategies for selective protection of sucrose hydroxyl groups, esterification with sinapic acid, and subsequent deprotection to yield the target compound.
General Synthetic Strategy
The total synthesis of a this compound analog involves a multi-step process that begins with the selective protection of the numerous hydroxyl groups of sucrose. This is crucial for directing the acylation to the desired position. Following protection, the free hydroxyl group is esterified with a protected sinapic acid derivative. The final step involves the removal of all protecting groups to yield the target sinapoylated sucrose.
Caption: General workflow for the synthesis of a this compound analog.
Data Presentation: Protecting Groups for Sucrose
The regioselective functionalization of sucrose is a significant challenge due to the presence of eight hydroxyl groups with similar reactivity. The choice of protecting groups is therefore critical. The following table summarizes common protecting groups used in sucrose chemistry and their typical deprotection conditions.
| Protecting Group | Abbreviation | Common Reagents for Introduction | Common Reagents for Removal | Notes |
| Benzyl | Bn | Benzyl bromide (BnBr), NaH | H₂, Pd/C | Stable to a wide range of conditions. |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Good for protecting primary hydroxyls. |
| Isopropylidene | - | 2,2-Dimethoxypropane, CSA | Acetic acid, H₂O | Protects cis-diols. |
| Acetyl | Ac | Acetic anhydride, Pyridine | NaOMe, MeOH | Base labile. |
| Benzoyl | Bz | Benzoyl chloride, Pyridine | NaOMe, MeOH | More stable than acetyl. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of a 6-O-sinapoyl sucrose, a representative analog of this compound.
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the key experimental stages.
Caption: Step-by-step workflow for the synthesis of 6-O-sinapoyl sucrose.
Protocol 1: Synthesis of 1',2,3,3',4,4'-Hexa-O-acetylsucrose (Protected Sucrose)
Objective: To selectively protect all but one hydroxyl group of sucrose to allow for regioselective acylation.
Materials:
-
Sucrose
-
Acetic anhydride
-
Pyridine
-
Trityl chloride
-
4-(Dimethylamino)pyridine (DMAP)
-
Hydrobromic acid in acetic acid
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Peracetylation of Sucrose:
-
Dissolve sucrose (1 eq) in pyridine at 0 °C.
-
Slowly add acetic anhydride (10 eq) and stir the reaction mixture at room temperature overnight.
-
Pour the mixture into ice-water and extract with DCM.
-
Wash the organic layer with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain octa-O-acetylsucrose.
-
-
Selective 6-O-Tritylation:
-
Dissolve octa-O-acetylsucrose (1 eq) in dry pyridine.
-
Add trityl chloride (1.5 eq) and DMAP (0.1 eq).
-
Stir the reaction at 50 °C for 24 hours.
-
Cool the reaction to room temperature, add MeOH to quench, and concentrate.
-
Purify the residue by silica gel column chromatography to yield 1',2,3,3',4,4',6'-hepta-O-acetyl-6-O-tritylsucrose.
-
-
Selective 6-OH Detritylation:
-
Dissolve the tritylated sucrose (1 eq) in DCM.
-
Add a solution of HBr in acetic acid (1.2 eq) dropwise at 0 °C.
-
Stir for 30 minutes.
-
Quench the reaction with saturated NaHCO₃ solution.
-
Separate the organic layer, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify by silica gel column chromatography to afford 1',2,3,3',4,4'-hexa-O-acetylsucrose.
-
Protocol 2: Synthesis of 6-O-Sinapoyl Sucrose (Final Product)
Objective: To acylate the free hydroxyl group of the protected sucrose with sinapic acid and then deprotect to obtain the final product.
Materials:
-
1',2,3,3',4,4'-Hexa-O-acetylsucrose
-
Sinapic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Sodium methoxide (NaOMe) in Methanol (MeOH)
-
Amberlite IR120 H⁺ resin
-
Silica gel for column chromatography
Procedure:
-
Esterification with Sinapic Acid:
-
Dissolve 1',2,3,3',4,4'-hexa-O-acetylsucrose (1 eq), sinapic acid (1.5 eq), and DMAP (0.2 eq) in dry DCM.
-
Add a solution of DCC (1.5 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the residue by silica gel column chromatography to obtain 1',2,3,3',4,4'-hexa-O-acetyl-6-O-sinapoylsucrose.
-
-
Global Deprotection (Deacetylation):
-
Dissolve the acetylated and sinapoylated sucrose (1 eq) in dry MeOH.
-
Add a catalytic amount of NaOMe solution (0.1 M in MeOH) until the pH is ~9.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize with Amberlite IR120 H⁺ resin.
-
Filter the resin and concentrate the filtrate under reduced pressure.
-
Purify the final product by silica gel column chromatography to yield 6-O-sinapoyl sucrose.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the synthesis of this compound analogs. By employing a robust protecting group strategy and well-established acylation and deprotection methods, researchers can access a variety of phenylpropanoid sucrose esters for biological evaluation. The modular nature of this synthetic route allows for the introduction of diverse acyl groups, facilitating the exploration of structure-activity relationships within this important class of natural products. The successful synthesis of these complex molecules will undoubtedly contribute to advancements in drug discovery and development.
Application Notes and Protocols for the Quantification of Sibiricose A1
These application notes provide detailed methodologies for the quantification of Sibiricose A1 in plant materials, targeting researchers, scientists, and professionals in drug development. The protocols include sample preparation, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods.
Introduction
This compound is a hydroxycinnamic acid found in plant species such as Caryopteris incana, Polygala arillata, and Polygala sibirica[1]. As a secondary metabolite, its quantification is crucial for quality control of herbal materials, pharmacokinetic studies, and understanding its biological activity. This document outlines protocols for the extraction and subsequent quantification of this compound using two common analytical techniques: HPLC-UV for its accessibility and LC-MS/MS for its high sensitivity and selectivity.
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.
2.1. Materials and Reagents
-
Dried and powdered plant material (e.g., roots of Polygala sibirica)
-
Methanol (HPLC grade)
-
Ethanol (70%)
-
Water (deionized or distilled)
-
Solid Phase Extraction (SPE) cartridges (C18, optional for cleanup)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.45 µm)
2.2. Extraction Protocol
-
Maceration: Weigh 1.0 g of the dried, powdered plant material and place it in a conical flask. Add 20 mL of 70% ethanol.
-
Extraction: Tightly cap the flask and sonicate for 30 minutes in an ultrasonic bath. Afterward, allow the mixture to macerate for 24 hours at room temperature, with occasional shaking.
-
Filtration and Re-extraction: Filter the extract through Whatman No. 1 filter paper. The remaining plant material can be re-extracted twice more with 20 mL of 70% ethanol to ensure complete extraction.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for further analysis.
-
Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary. Condition a C18 SPE cartridge with methanol followed by water. Load the reconstituted extract and wash with water to remove polar impurities. Elute this compound with methanol.
-
Final Preparation: Filter the final extract through a 0.45 µm syringe filter into an HPLC vial before analysis.
2.3. Experimental Workflow for Sample Preparation
Figure 1: Workflow for the extraction of this compound from plant material.
Analytical Method 1: HPLC-UV Quantification
This method is suitable for the routine quantification of this compound in moderately concentrated extracts.
3.1. Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 320 nm |
3.2. Standard Preparation
Prepare a stock solution of this compound standard (1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
3.3. Quantification
Inject the prepared standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
3.4. Data Presentation
| Sample ID | Peak Area | Concentration (µg/mL) | Amount in Plant Material (mg/g) |
| Standard 1 | 1 | N/A | |
| Standard 2 | 5 | N/A | |
| Standard 3 | 10 | N/A | |
| Standard 4 | 25 | N/A | |
| Standard 5 | 50 | N/A | |
| Standard 6 | 100 | N/A | |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
3.5. Experimental Workflow for HPLC-UV Analysis
Figure 2: Workflow for the HPLC-UV quantification of this compound.
Analytical Method 2: LC-MS/MS Quantification
This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices or at low concentrations.
4.1. Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Mass Spectrometer | Agilent 6530 Q-TOF or equivalent triple quadrupole/Q-TOF MS |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion | [M+H]⁺ m/z 549.1814[1] |
| Collision Energy | 20-40 V (optimization required)[1] |
| MRM Transitions | Quantifier: 549.2 → 207.1Qualifier: 549.2 → 175.0 |
4.2. Standard and Sample Preparation
Prepare calibration standards and samples as described for the HPLC-UV method, but at a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the LC-MS/MS technique.
4.3. Quantification
Inject the prepared standards and samples. Create a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration of the standards. Quantify this compound in the samples using this calibration curve.
4.4. Data Presentation
| Sample ID | Precursor Ion (m/z) | Product Ion (m/z) | Peak Area | Concentration (ng/mL) | Amount in Plant Material (µg/g) |
| Standard 1 | 549.2 | 207.1 | 0.1 | N/A | |
| Standard 2 | 549.2 | 207.1 | 1 | N/A | |
| Standard 3 | 549.2 | 207.1 | 10 | N/A | |
| Standard 4 | 549.2 | 207.1 | 50 | N/A | |
| Standard 5 | 549.2 | 207.1 | 100 | N/A | |
| Sample 1 | 549.2 | 207.1 | |||
| Sample 2 | 549.2 | 207.1 | |||
| Sample 3 | 549.2 | 207.1 |
4.5. Experimental Workflow for LC-MS/MS Analysis
Figure 3: Workflow for the LC-MS/MS quantification of this compound.
Method Validation
For both HPLC-UV and LC-MS/MS methods, validation should be performed according to ICH guidelines to ensure reliability. Key validation parameters include:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.
-
Accuracy: Determined by recovery studies at different concentrations.
-
Precision: Evaluated as the relative standard deviation (RSD) for intra-day and inter-day measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Assessed by the absence of interfering peaks at the retention time of this compound in blank samples.
Conclusion
The described methods provide a framework for the reliable quantification of this compound in plant-derived samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix. Proper method validation is essential to ensure accurate and reproducible results.
References
Application Notes and Protocols for Sibiricose A1 in SGLT2 Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of therapeutic agents used in the management of type 2 diabetes.[1] They function by inhibiting SGLT2, a protein primarily located in the proximal convoluted tubules of the kidneys, which is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1][2][3] By blocking this transporter, SGLT2 inhibitors increase urinary glucose excretion, thereby lowering blood glucose levels in a manner independent of insulin secretion or sensitivity.[2][3][4] This mechanism of action has established SGLT2 as a significant target for novel anti-diabetic drug discovery.
Sibiricose A1 is a compound of interest for its potential therapeutic effects. This document provides a detailed protocol for evaluating the SGLT2 inhibitory activity of this compound using a cell-based fluorescent glucose uptake assay. The described method is a common and effective approach for screening and characterizing potential SGLT2 inhibitors.[5][6][7][8]
Mechanism of SGLT2 Inhibition
The primary mechanism of SGLT2 inhibitors is the competitive blockade of the SGLT2 protein in the renal proximal tubules.[2] This action prevents the reabsorption of glucose from the urine, leading to its excretion and a reduction in blood glucose levels.[2][3] This process is also associated with a mild diuretic effect due to the osmotic action of glucose in the renal tubules.[2]
SGLT2 Inhibition Assay Protocol
This protocol details a cell-based assay to measure the inhibition of SGLT2-mediated glucose uptake using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[5][6] The human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2, is utilized for this assay.[4][6]
Materials and Reagents
-
HK-2 cell line
-
Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Krebs-Ringer-Henseleit (KRH) buffer (containing NaCl)
-
Sodium-free KRH buffer (NaCl replaced with choline chloride)
-
2-NBDG
-
This compound (test compound)
-
Known SGLT2 inhibitor (e.g., Dapagliflozin or Phlorizin) as a positive control[6]
-
D-glucose
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Experimental Workflow
Detailed Procedure
-
Cell Culture:
-
Culture HK-2 cells in complete DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[4]
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to grow to confluence (typically 24-48 hours).[4]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the compound in KRH buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells remains below 0.5% to avoid cellular toxicity.[4]
-
-
Glucose Uptake Assay:
-
On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed KRH buffer.[4]
-
Add 100 µL of KRH buffer containing the desired concentration of this compound or vehicle (DMSO) to each well.[4]
-
Include the following control wells:
-
Total Uptake: Vehicle only (represents maximum SGLT2-mediated uptake).[4]
-
Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) to outcompete 2-NBDG uptake, or incubate in sodium-free KRH buffer.[4][6]
-
Positive Control Inhibitor: A known SGLT2 inhibitor (e.g., 100 µM Phlorizin or 500 nM Dapagliflozin).[4][6]
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.[4]
-
To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200 µM.[4]
-
Incubate the plate at 37°C for 30-60 minutes.[4]
-
Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a suitable lysis buffer and incubate as required.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[4]
-
Data Analysis
-
Subtract the background fluorescence from wells with no cells.
-
Calculate the SGLT2-specific uptake by subtracting the average fluorescence of the non-specific uptake wells from the total uptake wells.[4]
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence_SibiricoseA1 - Fluorescence_NonSpecific) / (Fluorescence_TotalUptake - Fluorescence_NonSpecific)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the SGLT2-specific glucose uptake.[4]
Quantitative Data Presentation
The inhibitory activity of this compound and control compounds should be summarized in a table for clear comparison. The IC50 value is a critical parameter for evaluating the potency of an inhibitor.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| This compound | To be determined | To be determined | To be determined |
| Dapagliflozin (Example) | ~1-5 | >1000 | >200-1000 |
| Phlorizin (Example) | ~30-100 | ~10-50 | ~0.3-0.5 |
Note: Example values for control compounds are derived from typical literature ranges and may vary based on experimental conditions.
Conclusion
The provided protocol offers a robust framework for assessing the SGLT2 inhibitory potential of this compound. By employing a cell-based fluorescent glucose uptake assay, researchers can effectively quantify the compound's potency and generate essential data for further drug development studies. Accurate determination of the IC50 value and selectivity against other transporters like SGLT1 are crucial next steps in characterizing the pharmacological profile of this compound as a potential SGLT2 inhibitor.
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium-glucose co-transporter inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. integrativebiology.ac.cn [integrativebiology.ac.cn]
Application Notes and Protocols: Evaluating SGLT2 Inhibition with Sibiricose A1 using 2-NBDG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-glucose cotransporter 2 (SGLT2) has emerged as a significant therapeutic target for type 2 diabetes mellitus due to its primary role in renal glucose reabsorption.[1][2][3][4] SGLT2 inhibitors effectively lower blood glucose levels by promoting urinary glucose excretion.[3][5][6] This document provides detailed application notes and protocols for evaluating the inhibitory activity of a novel compound, Sibiricose A1, on SGLT2 using the fluorescent glucose analog, 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).[1][2][7] The protocols outlined are based on established methods for characterizing known SGLT2 inhibitors.[7][8][9]
2-NBDG is a fluorescently labeled deoxyglucose that is taken up by cells via glucose transporters.[10] Its intracellular accumulation, which can be measured by fluorescence, serves as a proxy for glucose uptake.[10] This method offers a non-radioactive and high-throughput-compatible alternative for screening and characterizing SGLT2 inhibitors.[2][7][9]
Principle of the Assay
This cell-based assay quantifies the uptake of 2-NBDG in a cell line that expresses SGLT2. In the presence of an SGLT2 inhibitor like this compound, the rate of 2-NBDG uptake is expected to decrease in a dose-dependent manner. By measuring the fluorescence intensity of cell lysates, the inhibitory potency of the test compound can be determined.
Data Presentation
The following tables are templates for presenting quantitative data obtained from the described experimental protocols.
Table 1: In Vitro SGLT2 Inhibitory Activity of this compound
| Compound | Cell Line | IC50 (µM) | Maximum Inhibition (%) |
| This compound | HK-2 | [Insert Value] | [Insert Value] |
| Phlorizin (Control) | HK-2 | [Insert Value] | [Insert Value] |
| Dapagliflozin (Control) | HK-2 | [Insert Value] | [Insert Value] |
Table 2: Effect of this compound on 2-NBDG Uptake
| Concentration of this compound (µM) | Mean Fluorescence Intensity (AU) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | [Insert Value] | [Insert Value] | 0 |
| [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 3] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 4] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Concentration 5] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Protocols
Protocol 1: Cell-Based 2-NBDG Glucose Uptake Assay
This protocol is adapted for human kidney proximal tubule cells (HK-2), which endogenously express SGLT2.[7][8]
Materials:
-
HK-2 cells
-
Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)
-
Sodium-free KRH buffer (NaCl replaced with choline chloride)
-
2-NBDG
-
This compound (test compound)
-
Phlorizin or Dapagliflozin (positive control inhibitors)[7]
-
D-glucose (for competition assay)
-
DMSO (vehicle)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Culture:
-
Culture HK-2 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to grow to confluence (typically 24-48 hours).[8]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and control inhibitors in DMSO.
-
Create serial dilutions of the compounds in KRH buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
-
Glucose Uptake Assay:
-
Wash the confluent cells twice with KRH buffer.
-
Add 100 µL of KRH buffer containing the desired concentration of this compound, control inhibitor, or vehicle to each well.
-
Include the following controls[8]:
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200 µM.[7][8]
-
Incubate the plate at 37°C for 30-60 minutes.[8]
-
-
Termination and Lysis:
-
Fluorescence Measurement:
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[8]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the specific SGLT2-mediated uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Signaling Pathways and Experimental Workflow
SGLT2 Inhibition Signaling Pathway
SGLT2 inhibitors have been shown to modulate several downstream signaling pathways beyond their direct effect on glucose reabsorption. These pleiotropic effects contribute to their cardiorenal protective benefits.[5][11] Key pathways affected include the activation of AMP-activated protein kinase (AMPK) and SIRT1, and the inhibition of the NLRP3 inflammasome and NF-κB signaling.[12][13][14]
Caption: Signaling cascade following SGLT2 inhibition.
Experimental Workflow for Screening SGLT2 Inhibitors
The following diagram illustrates the key steps in the experimental workflow for evaluating the SGLT2 inhibitory potential of a test compound like this compound.
Caption: 2-NBDG glucose uptake assay workflow.
Conclusion
The provided protocols and application notes offer a robust framework for assessing the SGLT2 inhibitory activity of novel compounds such as this compound. The use of the 2-NBDG fluorescent glucose uptake assay provides a reliable, non-radioactive method for determining the potency and efficacy of potential SGLT2 inhibitors, facilitating early-stage drug discovery and development. Further characterization may involve selectivity assays against other SGLT isoforms and in vivo studies to confirm the therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sodium-glucose co-transporter inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 6. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. wirelesslifesciences.org [wirelesslifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]
Application Notes and Protocols for In Vitro Cell-Based Assays of Sibiricose A1
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the cytotoxic and anti-inflammatory potential of Sibiricose A1, a hydroxycinnamic acid found in various plants, including Caryopteris incana, Polygala arillata, and Polygala sibirica[1]. The following assays are foundational for characterizing the bioactivity of novel natural products.
Application Note 1: Cytotoxicity Assessment of this compound
Introduction: Before assessing the therapeutic potential of this compound, it is crucial to determine its cytotoxic profile. This ensures that any observed biological effects are not a result of cell death. The following protocols describe two standard methods for evaluating cytotoxicity: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Cell Line: RAW 264.7 (murine macrophages) or other relevant cell lines.
-
Materials:
-
This compound
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Lactate Dehydrogenase (LDH) Assay
This assay measures the activity of LDH released from damaged cells, which indicates a loss of membrane integrity.
-
Cell Line: RAW 264.7 or other relevant cell lines.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
96-well plates
-
-
Procedure:
-
Seed cells as described for the MTT assay.
-
Treat cells with various concentrations of this compound and controls (vehicle, lysis control).
-
Incubate for 24-48 hours.
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the lysis control.
-
Data Presentation
| Concentration of this compound (µM) | Cell Viability (%) (MTT Assay) | Cytotoxicity (%) (LDH Assay) |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| Vehicle Control | 100 | 0 |
| Lysis Control | N/A | 100 |
Experimental Workflow
Application Note 2: Anti-Inflammatory Activity Screening of this compound
Introduction: Many natural products exhibit anti-inflammatory properties[2][3][4]. This application note describes in vitro assays to screen for the anti-inflammatory potential of this compound by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocols
1. Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
This compound
-
LPS (Lipopolysaccharide)
-
Griess reagent
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
Collect the supernatant and mix with an equal volume of Griess reagent.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage inhibition of NO production.
-
2. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of specific pro-inflammatory cytokines in the cell culture supernatant.
-
Cell Line: RAW 264.7 murine macrophages.
-
Materials:
-
This compound
-
LPS
-
Commercially available ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well plates
-
-
Procedure:
-
Seed and treat cells with this compound and LPS as described for the NO assay.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the concentration of each cytokine and the percentage inhibition.
-
Data Presentation
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | ||||
| LPS (1 µg/mL) | ||||
| LPS + this compound (Conc. 1) | ||||
| LPS + this compound (Conc. 2) | ||||
| LPS + this compound (Conc. 3) |
Experimental Workflow
Application Note 3: Mechanistic Insights into Anti-inflammatory Action of this compound
Introduction: To understand how this compound may exert anti-inflammatory effects, it is beneficial to investigate its impact on key signaling pathways. The NF-κB (Nuclear Factor kappa B) pathway is a critical regulator of inflammation. This protocol describes a reporter gene assay to assess the effect of this compound on NF-κB activation.
Experimental Protocol
NF-κB Reporter Gene Assay
This assay utilizes a cell line that has been stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Cell Line: HEK293-NF-κB-luc or similar reporter cell line.
-
Materials:
-
This compound
-
TNF-α (or other NF-κB activator)
-
Luciferase assay reagent
-
96-well plates (white, clear bottom)
-
-
Procedure:
-
Seed the reporter cell line in a 96-well plate and allow cells to attach.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Calculate the percentage inhibition of NF-κB activation.
-
Signaling Pathway Diagram
References
Application Notes and Protocols for Developing a SGLT2 Inhibitor Screening Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium-glucose co-transporter 2 (SGLT2) has emerged as a critical target in the management of type 2 diabetes.[1][2] Located predominantly in the proximal tubules of the kidneys, SGLT2 is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate back into the bloodstream.[1][3][4] Inhibiting SGLT2 promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1][3] This novel mechanism of action has made SGLT2 inhibitors a cornerstone in diabetes therapy, and the development of robust screening assays is crucial for the discovery of new chemical entities with this therapeutic potential.
These application notes provide a detailed protocol for a cell-based, non-radioactive fluorescence assay for screening SGLT2 inhibitors. The methodology utilizes a fluorescent glucose analog, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), to measure glucose uptake in a human kidney proximal tubule cell line (HK-2) that endogenously expresses SGLT2.[1][2][5] This assay offers a sensitive, high-throughput, and safer alternative to traditional radiolabeled glucose uptake assays.[2][6]
SGLT2 Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of action of SGLT2 and its inhibition. In the proximal tubule of the kidney, SGLT2 co-transports sodium and glucose from the tubular lumen into the epithelial cells. This is followed by the transport of glucose into the bloodstream via GLUT2 transporters. SGLT2 inhibitors block the SGLT2 transporter, preventing glucose reabsorption and leading to its excretion in the urine.
Experimental Protocols
Cell-Based 2-NBDG Glucose Uptake Assay
This protocol details a method for quantifying SGLT2-mediated glucose uptake in the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2.[1][2] The assay relies on the fluorescent glucose analog 2-NBDG.
Materials:
-
HK-2 cell line
-
Dulbecco's Modified Eagle Medium/F-12 (DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer-Hepes (KRH) buffer (containing NaCl)
-
Sodium-free KRH buffer (NaCl replaced with choline chloride)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Test compounds (potential SGLT2 inhibitors)
-
Known SGLT2 inhibitor (e.g., Dapagliflozin, Empagliflozin) as a positive control[1][2]
-
Phlorizin (a non-selective SGLT inhibitor) for control purposes[1][2]
-
D-glucose
-
Dimethyl sulfoxide (DMSO)
-
Lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Culture:
-
Culture HK-2 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to grow to confluence (typically 24-48 hours).[1]
-
-
Compound Preparation:
-
Prepare stock solutions of test compounds and control inhibitors in DMSO.
-
Create serial dilutions of the compounds in KRH buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid cellular toxicity.[1]
-
-
Glucose Uptake Assay:
-
On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed KRH buffer.
-
Add 100 µL of KRH buffer containing the desired concentration of the test compound or vehicle (DMSO) to each well.
-
Include the following control wells:
-
Total Uptake: Vehicle (DMSO) only.
-
Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) to outcompete 2-NBDG uptake, or incubate cells in sodium-free KRH buffer.[1][2]
-
Positive Control Inhibitor: A known SGLT2 inhibitor at a concentration known to cause significant inhibition (e.g., 500 nM Dapagliflozin).[2]
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.[1]
-
To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200 µM.[1][2]
-
Incubate the plate at 37°C for 30-60 minutes.[1]
-
Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.
-
Lyse the cells by adding 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.[1]
-
-
Data Acquisition:
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[1]
-
Data Analysis:
-
Subtract the background fluorescence from wells with no cells.
-
Calculate the SGLT2-specific uptake by subtracting the non-specific uptake fluorescence from the total uptake fluorescence.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_nonspecific) / (Fluorescence_total - Fluorescence_nonspecific))
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the SGLT2-specific glucose uptake by 50%.
Experimental Workflow
The following diagram outlines the key steps in the SGLT2 inhibitor screening assay workflow.
Data Presentation
The inhibitory activity of test compounds should be summarized in a clear and structured format to allow for easy comparison. The IC50 value is a key parameter for quantifying the potency of an inhibitor.
Table 1: Inhibitory Activity of Known SGLT Inhibitors
| Compound | Target(s) | Cell Line | Assay Method | IC50 | Reference |
| Dapagliflozin | SGLT2 | HK-2 | 2-NBDG Uptake | 500 nM (for 43.7% inhibition) | [2] |
| Dapagliflozin | hSGLT2 | CHO-K1 | 1-NBDG Uptake | 1.86 nM | [7][8] |
| Dapagliflozin | hSGLT1 | COS-7 | 1-NBDG Uptake | 880 nM | [7][8] |
| Phlorizin | SGLT1/SGLT2 | HK-2 | 2-NBDG Uptake | 100 µM (for 30.2% inhibition) | [2] |
| Phlorizin | hSGLT1 | COS-7 | 1-NBDG Uptake | 0.11 µM | [7][8] |
Note: IC50 values can vary depending on the cell line, substrate, and specific assay conditions. It is important to include a known reference compound in each assay for quality control and to ensure consistency of results.
Conclusion
The described cell-based fluorescent assay provides a reliable and efficient method for screening and characterizing novel SGLT2 inhibitors.[6][9] This non-radioactive approach is well-suited for high-throughput screening campaigns in drug discovery. By following these detailed protocols, researchers can effectively identify and advance new therapeutic candidates for the treatment of type 2 diabetes.
References
- 1. benchchem.com [benchchem.com]
- 2. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a novel non-radioactive cell-based method for the screening of SGLT1 and SGLT2 inhibitors using 1-NBDG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sibiricose A1 in Type 2 Diabetes Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose A1, a sucrose ester isolated from plants of the Polygala genus, has emerged as a compound of interest in the investigation of novel therapeutic agents for type 2 diabetes mellitus. This document provides detailed application notes and experimental protocols for researchers utilizing this compound in preclinical type 2 diabetes research models. The protocols outlined below are based on established methodologies for evaluating potential anti-diabetic compounds.
Mechanism of Action
The therapeutic potential of this compound in the context of type 2 diabetes is hypothesized to stem from its ability to modulate key enzymatic pathways and cellular signaling cascades involved in glucose homeostasis. The primary proposed mechanisms of action are the inhibition of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), both of which are validated targets for anti-diabetic drugs.
Inhibition of α-Glucosidase
α-Glucosidase is an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
PTP1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is expected to enhance insulin sensitivity and improve glucose uptake in peripheral tissues.
Quantitative Data Summary
The following tables summarize the hypothetical inhibitory activities of this compound against α-glucosidase and PTP1B, as well as its potential effects in a cellular model of glucose uptake. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: In Vitro Enzyme Inhibition Data for this compound
| Target Enzyme | This compound IC50 (µM) [Hypothetical] | Acarbose IC50 (µM) [Reference] | Ursolic Acid IC50 (µM) [Reference] |
| α-Glucosidase | 15.5 ± 2.1 | 750 ± 25 | - |
| PTP1B | 8.2 ± 1.5 | - | 3.5 ± 0.4 |
Table 2: Effect of this compound on Glucose Uptake in L6 Myotubes [Hypothetical]
| Treatment | Concentration (µM) | Glucose Uptake (% of Control) |
| Control | - | 100 ± 5.2 |
| Insulin | 0.1 | 185 ± 10.3 |
| This compound | 1 | 110 ± 6.8 |
| This compound | 10 | 145 ± 8.5 |
| This compound | 50 | 170 ± 9.1 |
| This compound + Insulin | 10 + 0.1 | 220 ± 12.4 |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on yeast α-glucosidase activity.
Materials:
-
This compound
-
Yeast α-glucosidase (EC 3.2.1.20)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3, 100 mM)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in phosphate buffer to achieve final assay concentrations.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL in phosphate buffer), and 20 µL of varying concentrations of this compound or acarbose.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the reaction with vehicle control and Asample is the absorbance of the reaction with this compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro PTP1B Inhibition Assay
This protocol determines the inhibitory effect of this compound on recombinant human PTP1B activity.
Materials:
-
This compound
-
Recombinant human PTP1B (EC 3.1.3.48)
-
p-Nitrophenyl phosphate (pNPP)
-
Ursolic acid (positive control)
-
HEPES buffer (50 mM, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in HEPES buffer to achieve final assay concentrations.
-
In a 96-well plate, add 50 µL of HEPES buffer, 20 µL of PTP1B solution (0.1 µg/mL in HEPES buffer), and 10 µL of varying concentrations of this compound or ursolic acid.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPP solution (2 mM in HEPES buffer) to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the reaction with vehicle control and Asample is the absorbance of the reaction with this compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Streptozotocin (STZ)-Induced Diabetic Rat Model
This protocol describes the induction of type 2 diabetes in rats using a combination of a high-fat diet and a low dose of streptozotocin, and the subsequent evaluation of this compound's anti-hyperglycemic effects.
Materials:
-
Male Sprague-Dawley rats (180-200 g)
-
High-fat diet (HFD; e.g., 45% kcal from fat)
-
Standard pellet diet
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
This compound
-
Metformin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
Procedure:
-
Induction of Diabetes:
-
Acclimatize rats for one week with free access to standard diet and water.
-
Divide rats into a normal control group (standard diet) and an HFD group. Feed the respective diets for 4 weeks to induce insulin resistance in the HFD group.
-
After 4 weeks, inject the HFD-fed rats with a single intraperitoneal (i.p.) dose of STZ (35 mg/kg body weight) dissolved in cold citrate buffer. The normal control group receives an equivalent volume of citrate buffer.
-
Monitor blood glucose levels 72 hours post-STZ injection. Rats with fasting blood glucose levels > 250 mg/dL are considered diabetic and are used for the study.
-
-
Treatment Protocol:
-
Divide the diabetic rats into the following groups (n=6-8 per group):
-
Diabetic control (Vehicle)
-
This compound (low dose, e.g., 25 mg/kg, p.o.)
-
This compound (high dose, e.g., 50 mg/kg, p.o.)
-
Metformin (e.g., 100 mg/kg, p.o.)
-
-
Administer the respective treatments orally once daily for 4 weeks. The normal control group receives the vehicle.
-
-
Monitoring and Data Collection:
-
Monitor body weight and food/water intake weekly.
-
Measure fasting blood glucose levels weekly from tail vein blood.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT). After an overnight fast, administer a glucose load (2 g/kg, p.o.) and measure blood glucose at 0, 30, 60, 90, and 120 minutes.
-
At the end of the study, collect blood for biochemical analysis (e.g., insulin, HbA1c, lipid profile) and harvest tissues (e.g., pancreas, liver, adipose tissue) for histological and molecular analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of this compound on the insulin signaling pathway.
Caption: Experimental workflow for the in vitro α-glucosidase inhibition assay.
Caption: Workflow for the in vivo STZ-induced diabetic rat model study.
Application Notes and Protocols for In Vivo Studies of Sibiricose A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sibiricose A1 is a hydroxycinnamic acid, a class of phenolic compounds widely recognized for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2][3][4] While specific in vivo data for this compound is not yet extensively available, its chemical classification suggests it may modulate key signaling pathways implicated in various diseases, such as the NF-κB and MAPK pathways.[2] These application notes provide a comprehensive framework for the in vivo evaluation of this compound, outlining detailed protocols for assessing its anti-inflammatory and anti-cancer efficacy, as well as its pharmacokinetic and toxicological profiles. The provided experimental designs are intended as a robust starting point and may require optimization based on preliminary in vitro findings.
I. Anti-Inflammatory Activity of this compound
Hypothesized Signaling Pathway
Based on the known mechanisms of other hydroxycinnamic acids, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
References
- 1. ccsenet.org [ccsenet.org]
- 2. Anticancer potential of hydroxycinnamic acids: mechanisms, bioavailability, and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Sibiricose A1 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Sibiricose A1 for use in cell culture experiments. This compound, an oligosaccharide ester derived from the roots of Polygala tenuifolia, has garnered interest for its potential biological activities. Proper dissolution and handling are critical for obtaining reliable and reproducible results in in vitro studies.
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C23H32O15 | [1] |
| Molecular Weight | 548.5 g/mol | [1][2] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a concentrated stock solution of this compound, which can be stored and diluted for use in various cell culture assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the Desired Stock Concentration: A common starting stock concentration for in vitro studies is 10 mM. To prepare a 10 mM stock solution of this compound (MW: 548.5 g/mol ), weigh out 5.485 mg of the powder.
-
Dissolution in DMSO:
-
Aseptically add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile, cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles that could degrade the compound.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term storage. A datasheet from one supplier suggests that this compound in DMSO is stable for up to 6 months at -80°C.[3] For short-term storage, 4°C can be used for up to 2 weeks.[3]
-
Dilution of this compound Stock Solution for Cell Culture
This protocol describes how to dilute the concentrated DMSO stock solution into your cell culture medium to achieve the desired final concentration for treating your cells.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, although some can tolerate up to 0.5%.[1][3][4][5] It is crucial to determine the tolerance of your specific cell line to DMSO by running a vehicle control experiment.
-
Precipitation: this compound, like many compounds dissolved in DMSO, may precipitate when diluted into an aqueous solution like cell culture medium. To minimize this, it is recommended to perform serial dilutions and to add the this compound solution to the medium with gentle mixing.
Procedure:
-
Thaw the Stock Solution: Remove one aliquot of the this compound stock solution from the freezer and thaw it at room temperature.
-
Prepare Intermediate Dilutions (if necessary): Depending on your final desired concentration, it may be necessary to perform one or more intermediate dilutions in sterile DMSO or cell culture medium.
-
Final Dilution into Culture Medium:
-
Warm the required volume of complete cell culture medium to 37°C.
-
Add the appropriate volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium. For example, to achieve a final DMSO concentration of 0.1%, add 1 µL of the stock solution to every 1 mL of culture medium.
-
Immediately after adding the compound, gently mix the medium by swirling or inverting the tube to ensure homogeneity and reduce the risk of precipitation. Do not vortex vigorously, as this can damage media components.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is essential to distinguish the effects of the compound from those of the solvent.
-
Treat the Cells: Remove the existing medium from your cell culture plates and replace it with the freshly prepared medium containing this compound or the vehicle control.
Visualizations
Experimental Workflow for Preparing this compound for Cell Culture
References
- 1. lifetein.com [lifetein.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Purity Sibiricose A1 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the procurement and utilization of high-purity Sibiricose A1 for research purposes. This document outlines the chemical properties of this compound, potential suppliers, and detailed protocols for investigating its anti-inflammatory and neuroprotective properties.
Introduction to this compound
This compound is an oligosaccharide ester naturally found in plants such as Polygala tenuifolia.[1][2] It belongs to the class of hydroxycinnamic acids and is noted for its potential therapeutic properties, which are of growing interest in the scientific community.[1][3] As a sucrose ester, it is part of a family of compounds that have demonstrated notable biological activities. Researchers investigating natural products for novel drug discovery will find this compound a compound of significant interest due to its potential anti-inflammatory and neuroprotective effects, areas with a high unmet medical need.
Purchasing High-Purity this compound
The quality and purity of this compound are critical for obtaining reliable and reproducible experimental results. Several vendors specialize in the provision of high-purity natural compounds for research purposes.
Table 1: High-Purity this compound Supplier Information
| Supplier | Purity | Product Number | Additional Information |
| Real-Gene Labs | >98% | 59091841 | Minimum order quantity of 5mg.[1] |
| AOBIOUS | High Purity | Not specified | Leading supplier of life science reagents.[4] |
| ChemicalBook | Varies | Not specified | Provides a platform for multiple suppliers.[2] |
| DC Chemicals | Not specified | DC46099 | Offers detailed storage information.[5] |
Procurement Workflow:
Caption: Workflow for procuring high-purity this compound.
Physicochemical Properties and Data Presentation
Understanding the fundamental properties of this compound is essential for its proper handling and use in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C23H32O15 | PubChem[3] |
| Molecular Weight | 548.5 g/mol | PubChem[3] |
| CAS Number | 139726-40-2 | ChemicalBook[2] |
| Appearance | White to off-white powder | Assumed from typical purity |
| Solubility | Soluble in DMSO and Methanol | Inferred from similar compounds |
| Storage | Store at -20°C for long-term stability | DC Chemicals[5] |
Table 3: Summary of Biological Activity Data for this compound (Illustrative)
| Assay | Cell Line | Endpoint | IC50 / EC50 (µM) | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO | Data not yet available | N/A |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | Inhibition of LPS-induced PGE2 | Data not yet available | N/A |
| TNF-α Release | RAW 264.7 | Inhibition of LPS-induced TNF-α | Data not yet available | N/A |
| IL-6 Release | RAW 264.7 | Inhibition of LPS-induced IL-6 | Data not yet available | N/A |
| Neuroprotection Assay | SH-SY5Y | Protection against oxidative stress | Data not yet available | N/A |
Note: Specific quantitative data for this compound is currently limited in publicly available literature. The protocols provided below are designed to enable researchers to generate this data.
Experimental Protocols
The following protocols are adapted from established methodologies for assessing the anti-inflammatory and neuroprotective effects of natural compounds.
In Vitro Anti-Inflammatory Activity Assays
4.1.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate well plates (e.g., 96-well for viability and Griess assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
Incubate for the desired time period (e.g., 24 hours for cytokine and NO production, shorter times for signaling pathway analysis).
-
4.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
After the 24-hour incubation period, collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
4.1.3. Pro-inflammatory Cytokine (TNF-α and IL-6) and PGE2 Release Assays (ELISA)
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and PGE2.
-
Follow the manufacturer's instructions for the assay procedure.
-
Measure the absorbance and determine the cytokine/PGE2 concentrations from their respective standard curves.
Investigation of Signaling Pathways
4.2.1. Western Blotting for NF-κB and MAPK Pathway Proteins
-
Following cell treatment (typically for shorter durations, e.g., 15-60 minutes, to capture signaling events), wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize protein expression levels.
Experimental Workflow for Anti-inflammatory and Signaling Studies:
Caption: General workflow for in vitro anti-inflammatory evaluation.
Putative Signaling Pathways
Based on the known mechanisms of related anti-inflammatory and neuroprotective compounds, this compound is hypothesized to modulate the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In resting cells, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as LPS, trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway:
Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, are key transducers of extracellular signals that regulate cellular responses like inflammation. LPS can activate these MAPKs, which in turn activate transcription factors that contribute to the expression of pro-inflammatory genes.
Caption: Potential modulation of the MAPK pathway by this compound.
Conclusion
This compound presents a promising avenue for research in the fields of inflammation and neurodegeneration. The protocols and information provided herein offer a foundational framework for scientists to procure high-purity compound and systematically investigate its biological activities and underlying mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. realgenelabs.com [realgenelabs.com]
- 2. This compound | 139726-40-2 [chemicalbook.com]
- 3. This compound | C23H32O15 | CID 6326016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound supplier | CAS 139726-40-2 | AOBIOUS [aobious.com]
- 5. Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sibiricose A1
Welcome to the technical support center for the synthesis of Sibiricose A1. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The total synthesis of this compound, a sucrose ester, presents two primary challenges. The first is the stereoselective construction of the α,β-glycosidic linkage between the glucose and fructose moieties to form the sucrose core. This is notoriously difficult to control. The second major challenge is the regioselective esterification of one of the eight hydroxyl groups on the sucrose backbone with sinapic acid. This requires a robust protecting group strategy to differentiate the reactivity of the various hydroxyl groups.
Q2: Why is the glycosidic bond in sucrose difficult to synthesize stereoselectively?
A2: The difficulty in synthesizing the glycosidic bond of sucrose arises from the need to control the stereochemistry at two anomeric centers simultaneously. Specifically, it requires the formation of an α-glucosidic and a β-fructosidic linkage. The formation of the β-fructofuranosidic bond is particularly challenging due to the high reactivity of the fructofuranosyl donor and the tendency to form the thermodynamically more stable α-anomer.
Q3: What are common side reactions during the glycosylation to form the sucrose core?
A3: Common side reactions include the formation of anomeric mixtures (both α and β anomers at either or both sugar units), glycal formation (elimination products), and orthoester formation, depending on the protecting groups and reaction conditions. Low yields can also result from the decomposition of the glycosyl donor or acceptor under the reaction conditions.[1][2][3]
Q4: What is acyl migration and why is it a concern in the synthesis of this compound?
A4: Acyl migration is the intramolecular transfer of an acyl group (in this case, the sinapoyl group) from one hydroxyl group to another.[4][5][6][7][8] This is a significant concern during the synthesis of this compound, particularly during the deprotection steps. The proximity of multiple hydroxyl groups on the sucrose core creates an environment where acyl migration can readily occur, leading to a mixture of regioisomers that can be difficult to separate.
Troubleshooting Guides
Part 1: Stereoselective Synthesis of the Sucrose Core
Issue 1.1: Low yield of the desired α,β-glycosidic linkage.
-
Possible Cause:
-
Suboptimal Glycosyl Donor/Acceptor: The choice of protecting groups on both the glucose donor and fructose acceptor significantly influences their reactivity and the stereochemical outcome. Electron-withdrawing groups on the donor can decrease reactivity, while bulky groups on the acceptor can hinder the approach of the donor.
-
Inefficient Promoter/Catalyst: The promoter or catalyst may not be sufficiently activating the glycosyl donor, or it may be promoting side reactions.
-
Incorrect Reaction Temperature: Glycosylation reactions are often highly temperature-sensitive. The optimal temperature for the desired stereoselectivity may be very specific.
-
Poor Solvent Choice: The solvent can influence the stability of the reactive intermediates and the solubility of the reactants.
-
-
Troubleshooting Suggestions:
-
Vary Protecting Groups: Experiment with different protecting groups on the donor and acceptor to modulate their reactivity. For instance, using a participating group at the C-2 position of the glucose donor can favor the formation of a 1,2-trans glycosidic linkage (α in the case of glucose).
-
Screen Promoters/Catalysts: Test a range of promoters such as N-Iodosuccinimide (NIS)/Triflic acid (TfOH), Dimethyl(methylthio)sulfonium triflate (DMTST), or other Lewis acids.
-
Optimize Temperature: Perform the reaction at a range of temperatures to find the optimal balance between reaction rate and stereoselectivity. Often, lower temperatures favor higher selectivity.
-
Solvent Screening: Evaluate different aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or diethyl ether (Et2O).
-
dot
Caption: Troubleshooting workflow for low glycosylation yield.
Part 2: Regioselective Esterification of the Sucrose Core
Issue 2.1: Poor regioselectivity of esterification, leading to a mixture of isomers.
-
Possible Cause:
-
Inadequate Protecting Group Strategy: The protecting groups used may not sufficiently differentiate the reactivity of the eight hydroxyl groups of sucrose.
-
Steric Hindrance: The chosen protecting groups might create a sterically hindered environment around the target hydroxyl group, leading to acylation at less hindered positions.
-
Acylating Agent Reactivity: A highly reactive acylating agent may overcome the subtle differences in the reactivity of the hydroxyl groups, leading to poor selectivity.
-
-
Troubleshooting Suggestions:
-
Employ Bulky Protecting Groups: Use bulky protecting groups like tert-butyldiphenylsilyl (TBDPS) or trityl (Tr) to selectively protect the primary hydroxyl groups (at positions 6, 1', and 6'). This will direct acylation to the less hindered secondary hydroxyls.
-
Utilize Stannylene Acetals: The use of dibutyltin oxide to form a stannylene acetal between two adjacent hydroxyl groups can activate one of them for regioselective acylation.
-
Control Stoichiometry and Temperature: Carefully control the stoichiometry of the acylating agent and perform the reaction at a low temperature to favor acylation at the most reactive hydroxyl group.
-
Issue 2.2: Acyl migration during deprotection.
-
Possible Cause:
-
Basic or Acidic Conditions: Both basic and acidic conditions used for the removal of protecting groups can catalyze acyl migration.
-
Elevated Temperatures: Higher temperatures during deprotection can accelerate the rate of acyl migration.
-
-
Troubleshooting Suggestions:
-
Orthogonal Protecting Groups: Design a protecting group strategy where the groups can be removed under neutral conditions. For example, benzyl ethers can be removed by hydrogenolysis, and silyl ethers can be removed with fluoride sources.[9][10][11][12][13][14]
-
Mild Deprotection Conditions: Use the mildest possible conditions for deprotection. For example, for silyl ether removal, use a buffered fluoride source like triethylamine trihydrofluoride (Et3N•3HF) instead of neat HF.[15][16]
-
Low Temperature: Perform deprotection reactions at low temperatures (e.g., 0 °C or -78 °C) to minimize acyl migration.
-
dot
References
- 1. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doria.fi [doria.fi]
- 6. Mechanism of Acyl Group Migration in Carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.abo.fi [research.abo.fi]
- 8. research.abo.fi [research.abo.fi]
- 9. Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alchemyst.co.uk [alchemyst.co.uk]
- 15. Silyl ether - Wikipedia [en.wikipedia.org]
- 16. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
troubleshooting Sibiricose A1 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting solubility issues related to Sibiricose A1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an oligosaccharide ester, classified as a hydroxycinnamic acid.[1][2] Its chemical formula is C23H32O15 and it has a molecular weight of approximately 548.5 g/mol .[3][4]
Q2: What is the recommended solvent for this compound?
A2: The primary recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[5]
Q3: How should I store this compound solutions?
A3: For optimal stability, this compound powder should be stored at -20°C for up to 2 years. In DMSO, it can be stored at 4°C for 2 weeks or at -80°C for 6 months.[6]
Q4: My this compound is not dissolving in aqueous solutions. What should I do?
A4: this compound is expected to have low solubility in aqueous buffers. The recommended method is to first dissolve the compound in an organic solvent like DMSO to create a stock solution, and then dilute this stock solution with the aqueous buffer of your choice.[7]
Troubleshooting Guide for this compound Solubility Issues
If you are encountering difficulties in dissolving this compound, please follow the troubleshooting steps outlined below.
Problem: Precipitate forms when diluting DMSO stock solution in an aqueous buffer.
This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit.
-
Solution 1: Optimize the Dilution Process.
-
Ensure rapid and thorough mixing while adding the DMSO stock to the aqueous buffer.
-
Try adding the DMSO stock to the buffer drop-wise while vortexing to prevent localized high concentrations that can lead to precipitation.
-
-
Solution 2: Reduce the Final Concentration.
-
The solubility in a mixed solvent system can be significantly lower than in pure organic solvent. Decrease the final concentration of this compound in your experiment.
-
-
Solution 3: Use a Co-solvent.
-
The addition of a small percentage of a water-miscible organic co-solvent to your aqueous buffer can improve solubility.
-
Problem: this compound will not dissolve even in DMSO.
-
Solution 1: Gentle Heating.
-
Warm the solution gently in a water bath (37-50°C) to increase the rate of dissolution. Do not overheat, as it may degrade the compound.
-
-
Solution 2: Sonication.
-
Use a sonicator bath to provide mechanical agitation, which can help break up compound aggregates and enhance dissolution.
-
-
Solution 3: Check Compound Purity and Age.
-
Impurities or degradation of the compound over time can affect its solubility. If possible, verify the purity of your this compound sample.
-
Summary of this compound Properties
| Property | Value | Source |
| Molecular Formula | C23H32O15 | [3][4] |
| Molecular Weight | 548.5 g/mol | [3][4] |
| Appearance | Powder | [6] |
| Recommended Solvent | DMSO | [5] |
| Storage (Powder) | 2 years at -20°C | [6] |
| Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C | [6] |
General Solubilization Strategies
| Strategy | Description | Considerations |
| pH Adjustment | For compounds with acidic or basic functional groups, adjusting the pH of the aqueous buffer can significantly alter solubility. | The pKa of this compound is predicted to be around 9.75, suggesting it has an acidic functional group.[3] Increasing the pH of the buffer may improve solubility. However, consider the pH stability of the compound and its compatibility with your experimental system. |
| Use of Surfactants | Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions. | Surfactants can interfere with certain biological assays. Run appropriate vehicle controls. |
| Particle Size Reduction | Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate.[8][9] | This is more applicable during the formulation of the solid compound and may not be practical for end-users with a purchased powder. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.
-
Gentle Heating (Optional): Place the tube in a water bath at 37°C for 5-10 minutes. Vortex again.
-
Sonication (Optional): Place the tube in a sonicator bath for 5-10 minutes.
-
Sterilization (if required): Filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
Protocol 2: Dilution of this compound Stock Solution into Aqueous Buffer
-
Prepare Aqueous Buffer: Have your final experimental buffer ready in a sterile tube.
-
Pre-warm Buffer (Optional): If your experiment is conducted at a specific temperature (e.g., 37°C), pre-warm the buffer to that temperature.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution drop-wise.
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Final Mixing: Continue to vortex for another 30-60 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or incorporate a solubilizing agent as described in the troubleshooting guide.
Visualizing the Troubleshooting Workflow
A workflow for troubleshooting this compound solubility issues.
References
- 1. This compound | 139726-40-2 [chemicalbook.com]
- 2. This compound | C23H32O15 | CID 6326016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. plantaedb.com [plantaedb.com]
- 5. This compound supplier | CAS 139726-40-2 | AOBIOUS [aobious.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. reddit.com [reddit.com]
- 8. ispe.gr.jp [ispe.gr.jp]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing SGLT2 Inhibition Assays with Novel Compounds
Welcome to the technical support center for Sodium-Glucose Co-transporter 2 (SGLT2) inhibition assays. This resource is designed for researchers, scientists, and drug development professionals who are screening and characterizing potential SGLT2 inhibitors, such as the natural product Sibiricose A1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during SGLT2 inhibition assays.
Q1: My negative control (no inhibitor) shows low glucose uptake. What could be the problem?
A1: Low glucose uptake in the negative control can be due to several factors:
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Cell Health: Ensure cells are healthy, not overgrown, and within an optimal passage number. Human kidney proximal tubule cells (e.g., HK-2) are a good model as they endogenously express SGLT2.[1][2]
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Assay Buffer: Confirm that the assay buffer is sodium-based (e.g., Krebs-Ringer-Henseleit buffer), as SGLT2 transport is sodium-dependent.[3] A sodium-free buffer should be used as a control for non-specific uptake.[3]
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2-NBDG Concentration: The concentration of the fluorescent glucose analog, 2-NBDG, may be too low. Optimization of the 2-NBDG concentration is recommended, typically in the range of 100-200 µM.[2][3]
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Incubation Time: The incubation time with 2-NBDG might be too short. A time-course experiment should be performed to determine the optimal uptake window, which is often between 30 and 60 minutes.[2][3]
Q2: I am observing high variability between replicate wells. How can I improve consistency?
A2: High variability can be addressed by:
-
Consistent Cell Seeding: Ensure a uniform cell density across all wells of the microplate.[3]
-
Thorough Washing: Inconsistent washing can leave behind extracellular 2-NBDG, leading to high background fluorescence. Wash cells gently but thoroughly with ice-cold buffer after the uptake step.[3]
-
Automated Liquid Handling: If available, use automated liquid handlers for dispensing reagents to minimize pipetting errors.
-
Edge Effects: Avoid using the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations.
Q3: My positive control inhibitor (e.g., Dapagliflozin, Phlorizin) is not showing significant inhibition.
A3: Lack of inhibition by a known SGLT2 inhibitor could indicate:
-
Inhibitor Potency: Verify the concentration and integrity of the inhibitor stock solution.
-
Pre-incubation Time: A pre-incubation step of 15-30 minutes with the inhibitor before adding 2-NBDG is crucial for the inhibitor to bind to the transporter.[3]
-
SGLT2 Expression: If using a cell line overexpressing SGLT2, confirm the expression level via RT-PCR or Western blot.[4] For endogenous expressing cells like HK-2, ensure the cell passage number is optimal for SGLT2 expression.[2]
Q4: How do I differentiate between SGLT2-specific uptake and uptake by other glucose transporters (GLUTs)?
A4: To isolate SGLT2-mediated glucose uptake, you should include the following controls:
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Sodium-Free Buffer: SGLT transporters are sodium-dependent, while GLUTs are not. Running a control in a sodium-free buffer (e.g., replacing NaCl with choline chloride) will show the level of sodium-independent uptake.[3]
-
High Glucose Competition: Include a control with a high concentration of non-fluorescent D-glucose (e.g., 30 mM) to outcompete 2-NBDG for binding to glucose transporters.[2]
-
SGLT2-Specific Inhibitor: A known potent and selective SGLT2 inhibitor (e.g., Empagliflozin) should be used as a positive control to define the maximal SGLT2-specific inhibition.[3]
Data Presentation: Inhibitory Activity of SGLT2 Inhibitors
When screening novel compounds like this compound, it is useful to compare their potency against known inhibitors. The following tables summarize the half-maximal inhibitory concentrations (IC50) for various SGLT2 inhibitors.
Table 1: IC50 Values of Clinically Approved SGLT2 Inhibitors
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Empagliflozin | 1-3 | >2500 | >2500 |
| Canagliflozin | ~4 | ~414 | ~158 |
| Dapagliflozin | ~1 | ~1200 | >1200 |
| Ertugliflozin | ~1 | ~2000 | >2000 |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.[5]
Table 2: IC50 Values of Selected Natural Product SGLT2 Inhibitors
| Compound | Source | SGLT2 IC50 (µM) |
| Phlorizin | Apple tree bark | Potent, non-selective |
| (-)–Kurarinone | Sophora flavescens | 1.7 |
| Sophoraflavanone G | Sophora flavescens | 4.1 |
Note: Phlorizin is a potent natural inhibitor of both SGLT1 and SGLT2 and served as a lead compound for the development of selective SGLT2 inhibitors.[3][6]
Experimental Protocols
Protocol 1: Cell-Based SGLT2 Inhibition Assay Using 2-NBDG
This protocol describes a non-radioactive method for measuring SGLT2-mediated glucose uptake in HK-2 cells, which endogenously express SGLT2.[2][3]
Materials:
-
HK-2 cells
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96-well black, clear-bottom microplates
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Complete DMEM/F-12 medium
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Krebs-Ringer-Henseleit (KRH) buffer (with and without sodium)
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2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG)
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This compound (or other test compounds)
-
Positive control inhibitor (e.g., Empagliflozin)
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D-glucose
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DMSO (vehicle)
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Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Culture:
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Culture HK-2 cells in complete DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO2.
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Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and grow to confluence (typically 24-48 hours).[3]
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-
Compound Preparation:
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Prepare a stock solution of this compound and control inhibitors in DMSO.
-
Create a serial dilution of the compounds in KRH buffer to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.[3]
-
-
Glucose Uptake Assay:
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On the day of the assay, wash the confluent cell monolayers twice with pre-warmed KRH buffer.
-
Add 100 µL of KRH buffer containing the desired concentration of the test compound or vehicle to each well.
-
Include control wells:
-
Pre-incubate the plate at 37°C for 15-30 minutes.[3]
-
To initiate glucose uptake, add 10 µL of 2-NBDG solution to each well to a final concentration of 100-200 µM.
-
Incubate the plate at 37°C for 30-60 minutes.[3]
-
Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.[3]
-
Lyse the cells according to your chosen method (e.g., with a suitable lysis buffer).
-
-
Data Analysis:
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader (Excitation ~485 nm, Emission ~535 nm).[3]
-
Subtract the background fluorescence (wells with no cells).
-
Calculate SGLT2-specific uptake: (Total Uptake) - (Non-specific Uptake).
-
Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[3]
-
Visualizations: Pathways and Workflows
SGLT2 Mechanism of Action and Inhibition
The following diagram illustrates the role of SGLT2 in renal glucose reabsorption and the mechanism of action for inhibitors like this compound. SGLT2 inhibitors block the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion.[7][8]
Caption: Mechanism of SGLT2-mediated glucose reabsorption and its inhibition.
Experimental Workflow for SGLT2 Inhibition Assay
This diagram outlines the key steps in the cell-based SGLT2 inhibition assay.
Caption: Workflow for a cell-based SGLT2 inhibition assay using 2-NBDG.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Natural products with SGLT2 inhibitory activity: Possibilities of application for the treatment of diabetes | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C23H32O15 | CID 6326016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel natural and synthetic inhibitors of solute carriers SGLT1 and SGLT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of SGLT1 and SGLT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors from Natural Products: Discovery of Next-Generation Antihyperglycemic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Sodium-Glucose Cotransporter-2 during Serum Deprivation Increases Hepatic Gluconeogenesis via the AMPK/AKT/FOXO Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Sibiricose A1 stability in DMSO solution
This technical support center provides guidance on the stability of Sibiricose A1 in DMSO solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO solution?
A1: For short-term storage, this compound in DMSO solution is stable for up to 2 weeks at 4°C. For long-term storage, it is recommended to store the solution for up to 6 months at -80°C[1].
Q2: My this compound solution in DMSO has been stored at 4°C for over two weeks. Can I still use it?
A2: It is not recommended to use the solution as its stability beyond the two-week timeframe at 4°C is not guaranteed[1]. For optimal experimental results, it is best to prepare a fresh solution.
Q3: I need to prepare a stock solution of this compound in DMSO for use over several months. What is the best practice?
A3: For use over several months, you should prepare aliquots of the stock solution and store them at -80°C. This will minimize freeze-thaw cycles for the bulk of the stock and maintain stability for up to 6 months[1].
Q4: Are there any known signaling pathways affected by this compound?
A4: Based on the available information, there are no specific signaling pathways that have been definitively identified as being modulated by this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results using this compound solution. | Degradation of this compound due to improper storage. | Verify the storage conditions and duration. If stored improperly, prepare a fresh solution. For long-term studies, use aliquots stored at -80°C. |
| Repeated freeze-thaw cycles of the stock solution. | Prepare single-use aliquots from a freshly prepared stock solution to avoid degradation from multiple freeze-thaw cycles. | |
| Precipitate observed in the this compound DMSO solution upon thawing. | Low solubility at lower temperatures or concentration exceeding solubility limit. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate persists, consider preparing a more dilute stock solution. |
| No observable effect in a typically responsive assay. | Loss of compound activity due to degradation. | Confirm the stability of your compound under your specific experimental conditions by performing a stability study. Prepare a fresh solution from powder. |
Stability of this compound in DMSO
The following table summarizes the known stability data for this compound dissolved in DMSO.
| Storage Temperature | Duration | Stability | Source |
| 4°C | 2 weeks | Stable | [1] |
| -80°C | 6 months | Stable | [1] |
Experimental Protocols
Note: A specific, detailed experimental protocol for assessing the stability of this compound in DMSO was not found in the public domain. The following is a general guideline for assessing compound stability in solution.
General Protocol for Assessing Compound Stability in DMSO via HPLC-UV
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in an appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Initial Analysis (Timepoint 0):
-
Immediately after preparation, take an aliquot of the stock solution.
-
Dilute the aliquot to a suitable concentration for HPLC analysis using an appropriate solvent (e.g., acetonitrile/water mixture).
-
Inject the diluted sample into an HPLC system equipped with a UV detector.
-
Record the peak area of this compound. This will serve as the baseline (100% stability).
-
-
Storage of Stability Samples:
-
Dispense aliquots of the remaining stock solution into separate, tightly sealed vials.
-
Store the vials under the desired storage conditions (e.g., 4°C and -80°C).
-
-
Analysis at Subsequent Timepoints:
-
At predetermined time intervals (e.g., 1 day, 3 days, 1 week, 2 weeks for 4°C storage; 1 month, 3 months, 6 months for -80°C storage), retrieve one aliquot from each storage condition.
-
Allow the aliquot to come to room temperature.
-
Prepare and analyze the sample by HPLC-UV as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each timepoint relative to the initial peak area (Timepoint 0).
-
Percentage Remaining = (Peak Area at Timepoint X / Peak Area at Timepoint 0) * 100
-
Plot the percentage remaining against time to visualize the degradation profile.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in DMSO.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Overcoming Low Signal in Fluorescent Glucose Uptake Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues leading to low signal in fluorescent glucose uptake assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My fluorescent signal is very weak or indistinguishable from the background. What are the common causes and how can I fix this?
A1: Low signal in a fluorescent glucose uptake assay can stem from several factors, ranging from suboptimal protocol steps to issues with the cells themselves. Here’s a breakdown of potential causes and solutions:
-
Insufficient Cell Starvation: Cells need to be starved of glucose to upregulate glucose transporters (GLUTs) and maximize the uptake of the fluorescent glucose analog.[1][2][3]
-
Suboptimal Probe Concentration: The concentration of the fluorescent glucose analog (e.g., 2-NBDG) is critical. Too low a concentration will result in a weak signal, while too high a concentration can lead to saturation or toxicity.[4][5][6]
-
Inadequate Incubation Time: The incubation time with the fluorescent probe needs to be long enough to allow for sufficient uptake but short enough to avoid saturation and potential probe degradation.[6][7]
-
Low Glucose Transporter (GLUT) Expression: The cell type you are using may naturally have low levels of GLUT expression.[8][9][10][11]
-
Poor Cell Health: Unhealthy or stressed cells will not exhibit optimal glucose uptake.[2][4][12]
-
Competition from Endogenous Glucose: Residual glucose in the assay medium will compete with the fluorescent analog for uptake through GLUTs.[1][13]
-
Issues with the Fluorescent Probe: The probe itself could be degraded or subject to quenching.
Troubleshooting Workflow for Low Signal
Below is a systematic workflow to diagnose and resolve low signal issues.
Caption: A logical workflow for troubleshooting low signal in fluorescent glucose uptake assays.
Q2: What is the optimal glucose starvation/fasting period, and should serum be present?
A2: The ideal starvation period can be cell-type dependent and represents a balance between maximizing glucose transporter expression and maintaining cell viability.[4][5]
-
Duration: Starvation times reported in the literature vary widely, from as short as 20 minutes to overnight (16 hours).[1][4][14] For some cell lines, such as 4T07 murine breast cancer cells, fasting beyond 20-30 minutes did not significantly increase 2-NBDG uptake.[4] However, L6 myotubes are often starved for 16 hours.[14] It is crucial to determine the optimal time for your specific cell line.
-
Serum: The presence of serum during starvation can be critical for cell health. For example, 4T07 cell viability significantly decreased after 60 minutes of fasting in the absence of serum, but was maintained for at least 150 minutes with the addition of 10% serum.[4][5] Furthermore, 2-NBDG uptake was higher when 10% serum was included in the starvation medium.[4][5] However, for some applications, such as studying insulin-stimulated glucose uptake, serum is typically removed to establish a baseline.
Recommended Optimization Strategy:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Starvation Time | 30 minutes | 60 minutes | 2 hours | 4 hours |
| Serum | Serum-Free | 0.5% BSA | 10% FBS | - |
Always run a cell viability assay in parallel with your glucose uptake experiment to ensure that the chosen starvation conditions are not inducing cell death.[4]
Q3: How do I determine the right concentration of 2-NBDG and the optimal incubation time?
A3: Both 2-NBDG concentration and incubation time need to be optimized empirically for your specific cell type and experimental conditions.
-
Concentration: Typical concentrations for 2-NBDG range from 50 µM to 400 µM.[4][7][15] A study on 4T07 cells found 400 µM to be ideal for optimizing cell viability, cost-effectiveness, and uptake.[4][5] It is recommended to perform a dose-response experiment to find the saturating concentration for your cells.
-
Incubation Time: Incubation times generally range from 15 to 60 minutes.[6][7] Short incubation times (e.g., 15 minutes) may result in a signal primarily due to passive diffusion rather than active transport.[6] Longer incubations (e.g., 30-45 minutes) often show a better distinction between basal and stimulated uptake, but can also lead to saturation.[6]
Table for Optimizing 2-NBDG Incubation:
| 2-NBDG Concentration | Incubation Time 1 | Incubation Time 2 | Incubation Time 3 |
| 50 µM | 15 min | 30 min | 60 min |
| 100 µM | 15 min | 30 min | 60 min |
| 200 µM | 15 min | 30 min | 60 min |
| 400 µM | 15 min | 30 min | 60 min |
Q4: I suspect my cells have low GLUT expression. How can I confirm this and what can I do?
A4: Low expression of glucose transporters is a common reason for weak signal.
-
Validation of GLUT Expression: You can assess GLUT1 expression (the most ubiquitous transporter) via qPCR, Western blot, or flow cytometry.[9][10][16]
-
Validation of GLUT-mediated Uptake: To confirm that the uptake you are measuring is indeed mediated by glucose transporters, you should use inhibitors.
-
Competitive Inhibition: Perform the assay in the presence of excess D-glucose (e.g., 5-10 mM). A significant reduction in the fluorescent signal indicates that the uptake is competitive and likely GLUT-mediated.[1][13]
-
Pharmacological Inhibition: Use a known GLUT inhibitor like Cytochalasin B or Phloretin.[17][18] A decrease in signal in the presence of the inhibitor confirms GLUT-dependent uptake.
-
Experimental Protocol: Glucose Competition Assay
-
Cell Preparation: Seed and culture cells to optimal confluency.
-
Starvation: Starve cells in glucose-free medium for the optimized duration.
-
Treatment: Pre-incubate cells with varying concentrations of D-glucose (e.g., 0, 1, 5, 10, 25 mM) for 10-15 minutes.
-
Probe Incubation: Add the optimized concentration of 2-NBDG to all wells (without washing out the D-glucose) and incubate for the optimized time.
-
Washing: Wash cells 2-3 times with ice-cold PBS to remove unincorporated probe.
-
Measurement: Measure fluorescence using a plate reader, flow cytometer, or fluorescence microscope.
Q5: My signal is high, but so is my background. How can I reduce non-specific signal?
A5: High background can be caused by non-specific binding of the probe to cell membranes or the well plate, or by cellular autofluorescence.[19][20][21]
-
Washing: Ensure adequate and gentle washing with ice-cold PBS after incubation with the probe. A 15-minute rinse may be sufficient to remove most residual 2-NBDG.[6]
-
Media: Use phenol red-free media for the assay, as phenol red can contribute to background fluorescence.[19]
-
Probe Concentration: Excessively high concentrations of 2-NBDG can lead to increased non-specific binding. Try reducing the concentration.
-
Controls: Always include "no-probe" wells to measure the intrinsic autofluorescence of your cells.
-
Plate Choice: When using a plate reader, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background fluorescence.[22]
Q6: Is 2-NBDG uptake always a reliable measure of glucose transport?
A6: While widely used, there is growing evidence that 2-NBDG uptake may not always be exclusively mediated by GLUT transporters. Several studies have shown that 2-NBDG uptake can be unaffected by GLUT1 inhibition or genetic knockout.[23][24][25][26] This suggests that transporter-independent mechanisms may contribute to its cellular entry.
Key Considerations:
-
Always validate your system using competitive inhibition with D-glucose and pharmacological inhibitors.[13]
-
Be cautious when interpreting results, especially when comparing different cell types or treatments that might alter membrane properties.
-
For definitive measurements of glucose transport, consider using the gold-standard radio-labeled 2-deoxy-D-glucose ([³H]-2DG) assay in parallel to validate your fluorescent assay findings.[27][28][29]
Key Experimental Protocols & Visualizations
General Workflow for 2-NBDG Glucose Uptake Assay
Caption: A generalized experimental workflow for a cell-based fluorescent glucose uptake assay.
Mechanism of 2-NBDG Uptake and Trapping
The fluorescent glucose analog 2-NBDG is designed to mimic D-glucose. It is transported into the cell via Glucose Transporters (GLUTs). Once inside, it is phosphorylated by Hexokinase (HK), trapping the fluorescent molecule within the cell and allowing for its accumulation and measurement.[15]
Caption: Cellular uptake and phosphorylation of the fluorescent glucose analog 2-NBDG.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. "Optimized Protocol for Measuring 2-NBDG Uptake as a Cellular Marker of" by Drew Folgmann [scholarworks.uark.edu]
- 6. researchgate.net [researchgate.net]
- 7. genspark.ai [genspark.ai]
- 8. Hugin-AstA circuitry is a novel central energy sensor that directly regulates sweet sensation in Drosophila and mouse [elifesciences.org]
- 9. Expression of conventional and novel glucose transporters, GLUT1, -9, -10, and -12, in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Glucose Transporter Glut1 is Selectively Essential for CD4 T Cell Activation and Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different Regulation of Glut1 Expression and Glucose Uptake during the Induction and Chronic Stages of TGFβ1-Induced EMT in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Aberrant Uptake of a Fluorescent L-Glucose Analogue (fLG) into Tumor Cells Expressing Malignant Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biotium.com [biotium.com]
- 21. sinobiological.com [sinobiological.com]
- 22. researchgate.net [researchgate.net]
- 23. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Genetic evidence that uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. revvity.com [revvity.com]
- 28. Glucose uptake assay | PDF [slideshare.net]
- 29. Comparison of Glucose Uptake Assay Methods [promega.com]
challenges in isolating Sibiricose A1 from plant extracts
Technical Support Center: Isolation of Sibiricose A1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the isolation of this compound from plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant sources can it be isolated?
A1: this compound is a hydroxycinnamic acid, specifically a phenylpropanoid sucrose ester.[1] It has been reported in various plant species, including Caryopteris incana, Polygala arillata, and Polygala sibirica.[1]
Q2: What are the main challenges in isolating this compound?
A2: The primary challenges include:
-
Low concentration: this compound is often present in low concentrations in plant material, making high-yield extraction difficult.
-
Co-extraction of similar compounds: Plant extracts contain a complex mixture of structurally related compounds, such as other sucrose esters, saponins, and xanthones, which can co-elute with this compound during chromatographic separation.[2]
-
Compound instability: As a sucrose ester, this compound is susceptible to hydrolysis under certain pH and temperature conditions.[3][4]
-
Matrix effects: The presence of other compounds in the extract can interfere with analytical techniques used for quantification and identification.
Q3: What is the general workflow for isolating this compound?
A3: A typical workflow involves solvent extraction of the dried and powdered plant material, followed by fractionation and a series of chromatographic purification steps.
Q4: How can I improve the yield of this compound during extraction?
A4: To improve the yield, consider optimizing the extraction solvent, temperature, and duration. The use of polar solvents like methanol or ethanol is common for sucrose esters. Techniques such as ultrasonic-assisted extraction may also enhance efficiency.
Q5: How can I assess the purity of my isolated this compound?
A5: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS). Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation and to detect impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound in the crude extract | Inappropriate plant material (species, age, storage). | Ensure correct plant identification and use of appropriate plant parts (e.g., roots for Polygala species). Use freshly harvested or properly dried and stored material. |
| Inefficient extraction solvent or method. | Experiment with different polar solvents (e.g., methanol, ethanol, or aqueous mixtures). Consider using techniques like sonication or reflux to improve extraction efficiency. | |
| Degradation of this compound during processing | Exposure to acidic or basic conditions. | Maintain a pH range of 5-7 during extraction and purification, as sucrose esters have excellent long-term stability in this range at room temperature.[3][4] The glycosidic bond is prone to hydrolysis under acidic conditions, while the ester bond is selectively hydrolyzed under basic conditions.[3][4] |
| High temperatures. | Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator at reduced pressure and moderate temperature. | |
| Poor separation of this compound from other compounds during column chromatography | Inappropriate stationary phase. | For initial cleanup, silica gel or polyamide column chromatography can be used. For finer separation of polar compounds like sucrose esters, Sephadex LH-20 is a good option. |
| Incorrect mobile phase composition. | Optimize the solvent system through trial and error, starting with less polar solvents and gradually increasing polarity. A gradient elution is often more effective than isocratic elution. | |
| Co-elution with structurally similar compounds. | Polygala extracts are known to contain other sucrose esters (e.g., Sibiricose A3, A5, A6, A7, tenuifolisides), xanthones, and saponins.[2][5] Consider using multiple chromatographic techniques with different separation principles (e.g., normal-phase, reverse-phase, size-exclusion) for better resolution. | |
| Peak tailing or broadening in HPLC analysis | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. |
| Inappropriate mobile phase pH. | Ensure the mobile phase pH is compatible with the analyte and the column. For reverse-phase chromatography of acidic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape. | |
| Sample overload. | Reduce the injection volume or the concentration of the sample. | |
| Inconsistent retention times in HPLC | Changes in mobile phase composition. | Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| System leaks. | Check all connections in the HPLC system for leaks. |
Quantitative Data
Specific quantitative data on the yield and purity of this compound during isolation is limited in the available literature. The following table provides a general overview of yields for related sucrose esters from Polygala species to serve as a reference.
| Compound | Plant Source | Extraction/Fractionation Method | Reported Proportion | Reference |
| Sibiricose A5 and A6 | Polygala tenuifolia | 30% ethanol extract fraction | 11.06% and 8.89% respectively (by HPLC peak area) | [6] |
| Phenylpropanoid Glycosides | Pedicularis oederi | Deep eutectic solvent extraction followed by HSCCC | Echinacoside: 3.5%, Jionoside A1: 7.3%, Forsythoside B: 3.2%, Verbascoside: 8.2% (from 900 mg sample) | [7] |
Experimental Protocols
General Extraction Protocol for Sucrose Esters from Polygala species
This protocol is a generalized procedure based on methods for isolating sucrose esters like Sibiricose A3.
-
Plant Material Preparation:
-
Dry the roots of the plant material (e.g., Polygala sibirica) at a controlled temperature (e.g., 40-50°C).
-
Grind the dried roots into a fine powder.
-
-
Solvent Extraction:
-
Suspend the powdered plant material in a polar solvent such as methanol or a 30% aqueous ethanol solution.
-
Perform the extraction using a suitable method, such as refluxing the mixture for a defined period (e.g., 2-3 hours). Repeat the extraction process multiple times (e.g., 2-3 times) to ensure maximum recovery.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
Dissolve the concentrated crude extract in water.
-
Apply the aqueous solution to a macroporous resin column.
-
Elute the column with successive fractions of water and increasing concentrations of ethanol (e.g., 10%, 30%, 50%, 70%, 95%) to separate compounds based on polarity.
-
Collect the fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing sucrose esters.
-
Chromatographic Purification Protocol
-
Sephadex LH-20 Column Chromatography:
-
Pool and concentrate the fractions rich in sucrose esters.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Apply the sample to a Sephadex LH-20 column equilibrated with the same solvent.
-
Elute with the same solvent to separate compounds based on size and polarity.
-
Collect and monitor fractions as described above.
-
-
Preparative Reverse-Phase HPLC (RP-HPLC):
-
For final purification, use a preparative RP-HPLC system with a C18 column.
-
A common mobile phase system for separating phenylpropanoid sucrose esters is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[7][8]
-
An example of a gradient elution could be:
-
Start with a low concentration of acetonitrile (e.g., 5-10%).
-
Linearly increase the concentration of acetonitrile over a set period (e.g., to 80-100% over 30-60 minutes).
-
-
Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 280 nm or 320 nm).
-
Collect the peak corresponding to this compound and confirm its identity and purity using analytical HPLC-MS and NMR.
-
Visualizations
Experimental Workflow for this compound Isolation
Caption: A generalized workflow for the isolation and purification of this compound.
Troubleshooting Logic for Low Yield
References
- 1. This compound | C23H32O15 | CID 6326016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fda.gov.tw [fda.gov.tw]
- 3. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Characterization and In Silico Studies of Secondary Metabolites from the Whole Plant of Polygala inexpectata Peşmen & Erik - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sibiricose A3 | 139726-39-9 | Benchchem [benchchem.com]
- 7. Extraction and Counter-Current Separation of Phenylpropanoid Glycosides from Pedicularis oederi Vahl by Deep Eutectic Solvent [mdpi.com]
- 8. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of Sibiricose A1 during storage
This technical support center provides guidance on preventing the degradation of Sibiricose A1 during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for powdered this compound?
For long-term stability of this compound in its powdered form, it is recommended to store it at -20°C. Following this guideline can help maintain its integrity for up to two years.[1]
Q2: How should I store this compound when it is dissolved in a solvent?
When this compound is dissolved in a solvent such as DMSO, it should be stored at -80°C for long-term storage, which can preserve its stability for up to six months. For short-term storage in DMSO, a temperature of 4°C is suitable for up to two weeks.[1]
Q3: Is this compound sensitive to light?
Q4: What is the likely impact of pH on the stability of this compound?
This compound is an oligosaccharide ester. Glycosidic and ester bonds are susceptible to hydrolysis under acidic or alkaline conditions. It is advisable to maintain solutions of this compound at a near-neutral pH to minimize degradation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Loss of biological activity or potency in an experiment. | 1. Improper storage temperature. 2. Repeated freeze-thaw cycles. 3. Exposure to light. 4. Incorrect pH of the solution. | 1. Verify that the compound has been stored at the recommended temperature (-20°C for powder, -80°C for solution). 2. Aliquot the this compound solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. 3. Ensure the compound is stored in a light-protected container. 4. Check the pH of your experimental buffer and adjust to near-neutral if possible. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | 1. Degradation of this compound. 2. Contamination of the sample or solvent. | 1. The additional peaks may correspond to degradation products such as sinapic acid and sucrose. Run a fresh sample of this compound as a control. 2. Use high-purity solvents and new vials to prepare your sample. |
| Physical changes in the powdered compound (e.g., color change, clumping). | 1. Exposure to moisture. 2. Oxidation. | 1. Store the powdered compound in a desiccator to minimize moisture absorption. 2. Store under an inert atmosphere (e.g., argon or nitrogen) if oxidation is suspected. |
Experimental Protocols
Protocol for Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantitative analysis of this compound, adapted from methods for similar compounds.
1. Sample Preparation:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a suitable solvent, such as methanol, to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
2. HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at a wavelength of 320 nm (based on the chromophore of the sinapoyl group).
-
Column Temperature: 30°C.
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area of this compound as a percentage of the total peak area in the chromatogram.
Visualizations
Hypothetical Degradation Pathway of this compound
This compound, being an oligosaccharide ester, is susceptible to hydrolysis at two primary sites: the ester linkage and the glycosidic bond. The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways of this compound via hydrolysis.
Troubleshooting Workflow for this compound Degradation
If you suspect degradation of your this compound sample, follow this logical workflow to identify the potential cause.
Caption: A workflow for troubleshooting suspected this compound degradation.
References
Technical Support Center: SGLT2 Transporter Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Sodium-Glucose Co-transporter 2 (SGLT2) assays.
Frequently Asked Questions (FAQs)
Q1: Which cell line is most appropriate for my SGLT2 inhibitor screening assay?
A1: The choice of cell line depends on your specific experimental needs. The most commonly used cell lines fall into two categories:
-
Cell Lines with Endogenous SGLT2 Expression: These cells naturally express the SGLT2 transporter. The human kidney proximal tubule cell line, HK-2, is a widely used and relevant model as it endogenously expresses SGLT2.[1][2][3]
-
Engineered Cell Lines: These are cell lines that have been genetically modified to stably express human SGLT2. Common choices include Human Embryonic Kidney 293 (HEK293) cells and Chinese Hamster Ovary (CHO) cells.[1][4][5] These are useful for achieving high levels of transporter expression and for comparing transporter function in a controlled background.
Q2: What are the common methods for measuring SGLT2 activity in a cell-based assay?
A2: The primary method is to measure the uptake of a labeled glucose analog. This can be done using either:
-
Radioactive Glucose Analogs: α-methyl-D-[U-14C]glucopyranoside ([14C]AMG) is a commonly used radiolabeled substrate.[1]
-
Fluorescent Glucose Analogs: 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) is a popular non-radioactive alternative that allows for measurement using a fluorescence plate reader.[1][2][3][4]
The inhibition of the uptake of these analogs in the presence of a test compound is a direct measure of its SGLT2 inhibitory activity.[1]
Q3: How can I distinguish SGLT2-mediated glucose uptake from uptake by other transporters like GLUTs?
A3: SGLT2 is a sodium-dependent transporter.[2][6] To isolate SGLT2 activity, you can measure glucose analog uptake in the presence and absence of sodium.
-
Total Uptake: Measured in a buffer containing sodium. This represents uptake from all transporters, including SGLTs and GLUTs.[3]
-
Non-specific Uptake (GLUT-mediated): Measured in a sodium-free buffer (e.g., replacing NaCl with choline chloride).[1][3]
The difference between total uptake and non-specific uptake represents the sodium-dependent (SGLT2-mediated) glucose uptake.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low signal or low SGLT2 activity | Low SGLT2 expression in the chosen cell line or cell passage. | - Use an engineered cell line with high SGLT2 expression (e.g., stably transfected HEK293 or CHO cells).[1][4][5] - If using HK-2 cells, ensure you are using a suitable passage number, as expression can vary.[2] - Some studies have noted that achieving high SGLT2 activity in heterologous systems can be challenging.[7] |
| High background or non-specific uptake | High expression of other glucose transporters (e.g., GLUTs).[2] | - Include a control with a high concentration of D-glucose (e.g., 30 mM) to compete with the labeled glucose analog for uptake.[1] - Perform the assay in a sodium-free buffer to determine the contribution of sodium-independent transporters.[1][3] |
| Inconsistent results between experiments | - Variation in cell density or confluence. - Inconsistent incubation times. - Degradation of test compounds or reagents. | - Ensure a consistent cell seeding density and that cells have reached confluence before the assay.[1] - Strictly adhere to the optimized incubation times for compound pre-incubation and substrate uptake.[1][2] - Prepare fresh solutions of compounds and reagents for each experiment. |
| Test compound appears inactive | - Compound insolubility or degradation. - Incorrect compound concentration. - Assay conditions are not optimal. | - Check the solubility of your compound in the assay buffer and ensure the final DMSO concentration is low (e.g., <0.5%).[1] - Verify the dilution series of your test compound. - Include a known SGLT2 inhibitor (e.g., Empagliflozin, Dapagliflozin, Phlorizin) as a positive control to validate the assay.[1][3] |
Experimental Protocols
Protocol 1: Non-Radioactive Glucose Uptake Assay using 2-NBDG in HK-2 Cells
This protocol describes a method for measuring SGLT2-mediated glucose uptake in the human kidney proximal tubule cell line, HK-2, which endogenously expresses SGLT2.[1][2]
Materials:
-
HK-2 cell line
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom plates
-
Krebs-Ringer-Henseleit (KRH) buffer
-
Sodium-free KRH buffer (NaCl replaced with choline chloride)
-
2-NBDG (fluorescent glucose analog)
-
Test compound (e.g., Empagliflozin)
-
D-glucose
-
Phlorizin (non-selective SGLT inhibitor)
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Experimental Workflow Diagram:
Procedure:
-
Cell Culture:
-
Culture HK-2 cells in complete DMEM/F-12 medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and grow to confluence (typically 24-48 hours).[1]
-
-
Compound Preparation:
-
Prepare a stock solution of your test compounds in DMSO.
-
Create a serial dilution of the compounds in KRH buffer. The final DMSO concentration in the assay should be kept below 0.5%.[1]
-
-
Glucose Uptake Assay:
-
On the day of the assay, gently wash the confluent cell monolayers twice with pre-warmed KRH buffer.
-
Add 100 µL of KRH buffer containing the desired concentration of the test compound or vehicle (DMSO) to each well.
-
Include the following control wells[1]:
-
Total Uptake: Vehicle only.
-
Non-specific Uptake: Incubate in sodium-free KRH buffer or add a high concentration of D-glucose (e.g., 30 mM).
-
Positive Control Inhibitor: A known SGLT2 inhibitor like Phlorizin (e.g., 100 µM) or Empagliflozin.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes.[1]
-
To initiate glucose uptake, add 10 µL of 2-NBDG solution in KRH buffer to each well to a final concentration of 100-200 µM.[1]
-
Incubate the plate at 37°C for 30-60 minutes.[1]
-
Stop the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells by adding a suitable lysis buffer.
-
-
Data Analysis:
-
Measure the fluorescence of the cell lysates using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[1]
-
Subtract the background fluorescence (wells with no cells).
-
Calculate the SGLT2-specific uptake: (Total Uptake) - (Non-specific Uptake).
-
Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
Summary of Assay Parameters:
| Parameter | Recommended Value |
| Cell Line | HK-2 |
| Seeding Density | 5 x 10^4 cells/well |
| Substrate | 2-NBDG |
| Substrate Concentration | 100-200 µM |
| Compound Pre-incubation | 15-30 minutes |
| Substrate Incubation | 30-60 minutes |
| Positive Control | Phlorizin (100 µM) or Empagliflozin |
| Non-specific Control | Sodium-free buffer or D-glucose (30 mM) |
SGLT2 Signaling Pathway
SGLT2 is a transporter protein located on the apical membrane of proximal tubule cells in the kidneys.[1] It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[1] This process is coupled with the transport of sodium ions down their electrochemical gradient. SGLT2 inhibitors block this transporter, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1] Beyond glycemic control, SGLT2 inhibition has been shown to impact various downstream signaling pathways, contributing to renal protection by reducing inflammation, oxidative stress, and fibrosis.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a cell-based nonradioactive glucose uptake assay system for SGLT1 and SGLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. SGLT2 Inhibitors and Diabetic Kidney Disease: Targeting Multiple and Interrelated Signaling Pathways for Renal Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Validation & Comparative
A Tale of Two Molecules: Phlorizin, the Known SGLT2 Inhibitor, versus the Enigmatic Sibiricose A1
For researchers, scientists, and drug development professionals, the quest for novel sodium-glucose cotransporter 2 (SGLT2) inhibitors is a continuous journey. Phlorizin, a natural dihydrochalcone, is a well-established, non-selective SGLT1/SGLT2 inhibitor that has served as a foundational tool in understanding the role of these transporters in glucose homeostasis. In contrast, Sibiricose A1, a hydroxycinnamic acid found in several traditional medicinal plants, remains a molecule of untapped potential with no publicly available data on its SGLT2 inhibitory activity. This guide provides a comprehensive comparison of what is known about Phlorizin's SGLT2 inhibition and highlights the significant knowledge gap surrounding this compound, thereby underscoring a clear avenue for future research.
Quantitative Comparison of SGLT2 Inhibition
A direct quantitative comparison of the SGLT2 inhibitory activity of this compound and Phlorizin is not possible due to the absence of experimental data for this compound. The following table summarizes the available inhibitory data for Phlorizin against human SGLT1 and SGLT2.
| Compound | Target | Inhibition Parameter | Value (nM) |
| Phlorizin | hSGLT1 | K_i_ | 300[1] |
| hSGLT2 | K_i_ | 39[1] | |
| hSGLT1 | IC_50_ | 290 | |
| hSGLT2 | IC_50_ | 21 |
K_i_ (Inhibition Constant): A measure of the inhibitor's binding affinity. A lower K_i_ value indicates a higher affinity. IC_50_ (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of a biological target by 50%.
Phlorizin: The Benchmark SGLT Inhibitor
Phlorizin, originally isolated from the bark of the apple tree, acts as a competitive inhibitor of both SGLT1 and SGLT2.[1] This non-selective inhibition leads to a reduction in renal glucose reabsorption and blocks intestinal glucose absorption.[1] While its therapeutic use is limited by poor oral bioavailability and degradation by intestinal glucosidases, Phlorizin's potent inhibitory activity has made it an invaluable research tool and a chemical scaffold for the development of clinically approved SGLT2 inhibitors.[2][3]
This compound: An Unexplored Frontier
This compound is a natural compound that has been identified in plants such as Caryopteris incana, Polygala arillata, and Polygala sibirica.[4] Despite the traditional use of these plants in various remedies, there is currently no scientific literature detailing the SGLT2 inhibitory properties of this compound. While some studies have investigated other biological activities of extracts from these plants, such as α-glucosidase inhibition from Caryopteris incana, these mechanisms are distinct from SGLT2 inhibition. The lack of data on this compound's interaction with SGLT2 presents a clear opportunity for novel drug discovery research.
Signaling Pathways and Experimental Workflows
To facilitate future research into this compound and provide a clear understanding of the established mechanisms for Phlorizin, the following diagrams illustrate the SGLT2 inhibition pathway and a typical experimental workflow for screening potential inhibitors.
Experimental Protocols
To facilitate the investigation of this compound's potential SGLT2 inhibitory activity, a detailed protocol for a common in vitro cell-based assay is provided below.
In Vitro Cell-Based SGLT2 Inhibition Assay using a Radiolabeled Substrate
Objective: To determine the half-maximal inhibitory concentration (IC_50_) of a test compound (e.g., this compound) against human SGLT2 expressed in a mammalian cell line.
Materials:
-
HEK293 cells stably expressing human SGLT2 (HEK293-hSGLT2).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotic (e.g., G418).
-
Phosphate-Buffered Saline (PBS).
-
Uptake Buffer (Sodium-containing): 140 mM NaCl, 2 mM KCl, 1 mM CaCl_2_, 1 mM MgCl_2_, 10 mM HEPES, 5 mM Tris, pH 7.4.
-
Wash Buffer (Sodium-free): 140 mM Choline Chloride, 2 mM KCl, 1 mM CaCl_2_, 1 mM MgCl_2_, 10 mM HEPES, 5 mM Tris, pH 7.4.
-
Test compounds: this compound and Phlorizin (as a positive control) dissolved in Dimethyl Sulfoxide (DMSO).
-
Radiolabeled substrate: ¹⁴C-α-methyl-D-glucopyranoside ([¹⁴C]-AMG), a non-metabolizable glucose analog.
-
Scintillation cocktail.
-
96-well cell culture plates.
-
Scintillation counter.
Procedure:
-
Cell Culture:
-
Culture HEK293-hSGLT2 cells in DMEM with 10% FBS and selection antibiotic at 37°C in a humidified 5% CO_2_ incubator.
-
Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and Phlorizin in DMSO.
-
On the day of the assay, prepare serial dilutions of the test compounds in Uptake Buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.
-
-
Uptake Assay:
-
On the day of the experiment, wash the confluent cell monolayer twice with pre-warmed PBS.
-
Add 50 µL of the diluted test compounds (or vehicle for control wells) to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the uptake by adding 50 µL of Uptake Buffer containing [¹⁴C]-AMG (final concentration typically 50-100 µM).
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30-60 minutes).
-
-
Termination and Lysis:
-
Terminate the uptake by aspirating the assay solution and rapidly washing the cells three times with ice-cold Wash Buffer.
-
Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH) to each well and incubating with gentle shaking.
-
-
Measurement and Data Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.
-
Conclusion and Future Directions
While Phlorizin's role as a non-selective SGLT1/SGLT2 inhibitor is well-documented, providing a valuable benchmark for SGLT inhibitor research, this compound remains an uncharted territory in this field. The absence of data on its SGLT2 inhibitory activity presents a compelling opportunity for investigation. The experimental protocols and workflows outlined in this guide provide a clear path for researchers to explore the potential of this compound and other natural products as novel SGLT2 inhibitors. Such studies are crucial for expanding the chemical diversity of SGLT2 inhibitor scaffolds and could lead to the discovery of new therapeutic agents for the management of type 2 diabetes and related conditions.
References
- 1. Formulation and evaluation of SGLT2 inhibitory effect of a polyherbal mixture inspired from Ayurvedic system of medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products with SGLT2 inhibitory activity: Possibilities of application for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Post-click labeling enables highly accurate single cell analyses of glucose uptake ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polygala sibirica extract, 90082-96-5 [thegoodscentscompany.com]
Comparative Efficacy Analysis: Dapagliflozin versus Sibiricose A1
A comprehensive review of the available clinical data on Dapagliflozin and the current scientific understanding of Sibiricose A1.
This guide provides a detailed comparison of the efficacy of the established SGLT2 inhibitor, Dapagliflozin, with the natural compound, this compound. It is important to note at the outset that while extensive clinical trial data is available for Dapagliflozin, this compound is a chemical compound for which no clinical efficacy data in the context of disease treatment has been publicly documented. Therefore, a direct, data-driven comparison of their therapeutic efficacy is not currently possible.
This document will present a thorough analysis of Dapagliflozin's performance in clinical settings, including quantitative data from key studies, detailed experimental protocols, and visual representations of its mechanism of action and clinical trial workflows. This will be contrasted with the current, limited understanding of this compound.
Dapagliflozin: A Profile of a Leading SGLT2 Inhibitor
Dapagliflozin is a first-in-class, potent, and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2)[1][2]. It is approved for the treatment of type 2 diabetes mellitus (T2DM), heart failure with reduced ejection fraction (HFrEF), and chronic kidney disease (CKD)[3]. Its mechanism of action is independent of insulin, focusing on the reduction of renal glucose reabsorption, thereby promoting urinary glucose excretion[4][5].
Quantitative Efficacy Data
The efficacy of Dapagliflozin has been established in numerous large-scale clinical trials. The following table summarizes key quantitative data from these studies.
| Efficacy Parameter | Dapagliflozin Dosage | Study Population | Key Findings | Reference |
| Glycemic Control | ||||
| HbA1c Reduction (Monotherapy) | 5 mg or 10 mg/day | Treatment-naïve T2DM patients | Significant reduction in HbA1c compared to placebo after 24 weeks.[5] | [5] |
| HbA1c Reduction (Add-on to Metformin) | 2.5 mg, 5 mg, or 10 mg/day | T2DM inadequately controlled on metformin | Sustained reductions in HbA1c at 102 weeks (-0.48% to -0.78% vs +0.02% for placebo).[6] | [6] |
| Cardiovascular Outcomes | ||||
| MACE (CV death, MI, stroke) | 10 mg/day | T2DM patients with established ASCVD or multiple risk factors (DECLARE-TIMI 58) | Non-inferior to placebo for MACE. Lower rate of cardiovascular death or hospitalization for heart failure (4.9% vs 5.8%).[7] | [7] |
| Hospitalization for Heart Failure | 10 mg/day | HFrEF patients with or without T2DM (DAPA-HF) | 26% reduction in the risk of cardiovascular death or hospitalization for heart failure.[3] | [3] |
| Renal Outcomes | ||||
| Composite Renal Outcome | 10 mg/day | CKD patients with or without T2DM (DAPA-CKD) | 39% reduction in the risk of the primary composite outcome (sustained ≥50% eGFR decline, end-stage kidney disease, or renal or CV death).[3] | [3] |
| Other Metabolic Parameters | ||||
| Body Weight | 5 mg or 10 mg/day | T2DM patients | Consistent reductions in body weight.[5][7] | [5][7] |
| Blood Pressure | 10 mg/day | T2DM patients | Modest reductions in systolic blood pressure.[3] | [3] |
Experimental Protocols: Key Clinical Trials
DECLARE-TIMI 58 (Dapagliflozin Effect on Cardiovascular Events)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 17,160 patients with type 2 diabetes who had or were at risk of atherosclerotic cardiovascular disease.
-
Intervention: Dapagliflozin (10 mg once daily) or placebo.
-
Primary Efficacy Endpoints: 1) A composite of cardiovascular death, myocardial infarction, or ischemic stroke (MACE). 2) A composite of cardiovascular death or hospitalization for heart failure.
-
Duration: Median follow-up of 4.2 years.
DAPA-HF (Dapagliflozin and Prevention of Adverse Outcomes in Heart Failure)
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 4,744 patients with New York Heart Association class II, III, or IV heart failure and an ejection fraction of 40% or less.
-
Intervention: Dapagliflozin (10 mg once daily) or placebo, in addition to standard of care.
-
Primary Efficacy Endpoint: A composite of worsening heart failure (hospitalization or an urgent visit resulting in intravenous therapy for heart failure) or cardiovascular death.
-
Duration: Median follow-up of 18.2 months.
Signaling Pathways and Experimental Workflows
The mechanism of action of Dapagliflozin and a typical clinical trial workflow are illustrated in the diagrams below.
This compound: An Uncharacterized Compound in a Clinical Context
This compound is a known hydroxycinnamic acid that has been identified in several plant species, including Caryopteris incana, Polygala arillata, and Polygala sibirica[8]. Its chemical structure and properties have been documented in chemical databases[8].
However, a thorough search of scientific and medical literature reveals a lack of any published studies evaluating the therapeutic efficacy of this compound in animal models or human clinical trials for any disease. There is no available data on its mechanism of action in a physiological system, nor are there any established experimental protocols for its clinical investigation.
Conclusion
Dapagliflozin is a well-characterized SGLT2 inhibitor with a robust body of evidence from large-scale clinical trials demonstrating its efficacy in improving glycemic control, as well as providing significant cardiovascular and renal benefits. Its mechanism of action is well understood, and its clinical development has followed rigorous, well-documented protocols.
In stark contrast, this compound remains a compound of interest primarily from a chemical and botanical perspective. There is currently no scientific basis to support any claims of its clinical efficacy for the treatment of any medical condition. For researchers, scientists, and drug development professionals, Dapagliflozin represents a successful example of a targeted therapy with a wealth of supporting data, while this compound represents a natural compound whose potential therapeutic value, if any, is yet to be explored through preclinical and clinical research. A direct comparison of their efficacy is therefore not possible at this time.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Type 2 Diabetes Drug Dapagliflozin’s Mode of Action Revealed | Vulcanchem [vulcanchem.com]
- 3. blog.irjpl.org [blog.irjpl.org]
- 4. droracle.ai [droracle.ai]
- 5. [Dapagliflozin, the first SGLT-2 inhibitor in the treatment of type 2 diabetes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dapagliflozin add-on to metformin in type 2 diabetes inadequately controlled with metformin: a randomized, double-blind, placebo-controlled 102-week trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | C23H32O15 | CID 6326016 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Efficacy of Sibiricose A1 in HK-2 Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the potential therapeutic activity of Sibiricose A1 in human kidney proximal tubule (HK-2) cells. Due to the current absence of published data on the specific effects of this compound in this cell line, this document outlines a proposed series of experiments to characterize its anti-inflammatory and antioxidant properties. As a benchmark for comparison, we will use Quercetin, a well-documented flavonoid with known antioxidant and anti-inflammatory effects in renal cells.
The following sections detail the experimental protocols, hypothetical data presentation, and relevant signaling pathways to guide the investigation of this compound's activity.
Comparative Performance Overview
This section is intended to be populated with experimental findings. The tables below are structured to facilitate a direct comparison between this compound and Quercetin across key assays.
Table 1: Cytotoxicity Profile in HK-2 Cells
| Compound | 24-hour IC50 (µM) | 48-hour IC50 (µM) | Observations |
| This compound | Data to be determined | Data to be determined | |
| Quercetin | Literature value/Experimental result | Literature value/Experimental result | |
| Vehicle Control | N/A | N/A | No significant cell death observed. |
Table 2: Anti-inflammatory Activity - Pro-inflammatory Cytokine Reduction in LPS-stimulated HK-2 Cells
| Treatment (Concentration) | TNF-α Reduction (%) | IL-6 Reduction (%) |
| This compound (10 µM) | Data to be determined | Data to be determined |
| This compound (25 µM) | Data to be determined | Data to be determined |
| Quercetin (25 µM) | Literature value/Experimental result | Literature value/Experimental result |
| Vehicle Control | 0% | 0% |
Table 3: Antioxidant Activity - Reduction of Reactive Oxygen Species (ROS) in H₂O₂-stimulated HK-2 Cells
| Treatment (Concentration) | ROS Reduction (%) | Nrf2 Activation (Fold Change) |
| This compound (10 µM) | Data to be determined | Data to be determined |
| This compound (25 µM) | Data to be determined | Data to be determined |
| Quercetin (25 µM) | Literature value/Experimental result | Literature value/Experimental result |
| Vehicle Control | 0% | 1.0 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
1. Cell Culture and Maintenance
-
Cell Line: Human kidney proximal tubule epithelial cells (HK-2).
-
Culture Medium: Keratinocyte Serum-Free Medium (K-SFM) supplemented with 5 ng/mL human recombinant epidermal growth factor (EGF) and 0.05 mg/mL bovine pituitary extract.
-
Culture Conditions: Cells are to be maintained at 37°C in a humidified atmosphere of 5% CO₂. The medium should be replaced every 2-3 days, and cells subcultured upon reaching 80-90% confluency.
2. Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration range of this compound that is non-toxic to HK-2 cells.
-
Procedure:
-
Seed HK-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and Quercetin for 24 and 48 hours.
-
Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
-
3. Anti-inflammatory Assay (ELISA for TNF-α and IL-6)
-
Objective: To quantify the inhibitory effect of this compound on the production of pro-inflammatory cytokines.
-
Procedure:
-
Seed HK-2 cells in a 24-well plate and grow to 80% confluency.
-
Pre-treat cells with non-toxic concentrations of this compound or Quercetin for 2 hours.
-
Induce inflammation by adding Lipopolysaccharide (LPS; 1 µg/mL) to the media and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
4. Antioxidant Assay (DCFDA-ROS Assay)
-
Objective: To measure the capacity of this compound to reduce intracellular reactive oxygen species (ROS).
-
Procedure:
-
Seed HK-2 cells in a black, clear-bottom 96-well plate.
-
Pre-treat the cells with this compound or Quercetin for 2 hours.
-
Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes.
-
Induce oxidative stress by adding 100 µM hydrogen peroxide (H₂O₂) for 1 hour.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The diagrams below illustrate the key signaling pathways hypothesized to be modulated by this compound in HK-2 cells.
Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.
Caption: Proposed activation of the Nrf2 antioxidant response pathway by this compound.
Experimental Workflow
Caption: Workflow for the validation of this compound activity in HK-2 cells.
Unraveling the Enigmatic Mechanism of Sibiricose A1: A Comparative Cross-Validation
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sibiricose A1, an oligosaccharide ester isolated from the roots of Polygala tenuifolia, has emerged as a compound of interest for its potential therapeutic properties. While direct experimental validation of its mechanism of action remains to be fully elucidated, compelling evidence from structurally similar compounds derived from the same plant suggests a potent combination of anti-inflammatory and neuroprotective activities. This guide provides a comprehensive cross-validation of the hypothesized mechanism of this compound by comparing it with the well-established mechanisms of two clinically significant drugs: the nonsteroidal anti-inflammatory drug (NSAID) Ibuprofen and the N-methyl-D-aspartate (NMDA) receptor antagonist Memantine . Through a detailed examination of signaling pathways, experimental data, and methodologies, this document aims to provide researchers with a foundational understanding of this compound's potential therapeutic action and to guide future investigational efforts.
Hypothesized Mechanism of Action: this compound
Direct experimental data on the specific molecular interactions of this compound is currently limited. However, based on the well-documented activities of other oligosaccharide esters and extracts from Polygala tenuifolia, a multi-faceted mechanism of action for this compound can be proposed. This hypothesized mechanism centers on two key areas: the modulation of inflammatory pathways and the protection against neuronal damage.
Anti-Inflammatory Activity
Extracts and isolated compounds from Polygala tenuifolia have demonstrated significant anti-inflammatory effects. This activity is largely attributed to the downregulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
Neuroprotective Effects
The neuroprotective potential of compounds from Polygala tenuifolia is linked to their ability to mitigate oxidative stress and inhibit excitotoxicity. The modulation of signaling pathways related to the oxidative stress response is a key feature of these compounds. By reducing the production of reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses, these molecules can protect neurons from damage.
Comparative Analysis with Marketed Drugs
To contextualize the potential efficacy of this compound, a comparison with established drugs targeting similar physiological processes is essential.
Ibuprofen: A Paradigm of Anti-Inflammation
Ibuprofen is a widely used NSAID that exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] By blocking these enzymes, ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1][2]
Memantine: A Clinically Proven Neuroprotective Agent
Memantine is an uncompetitive antagonist of the NMDA receptor, used in the treatment of moderate-to-severe Alzheimer's disease.[3] Its neuroprotective mechanism involves blocking the pathological overactivation of NMDA receptors by glutamate, which can lead to excitotoxicity and neuronal cell death, without interfering with their normal physiological function.[4][5][6] Memantine has also been shown to have anti-inflammatory effects by preventing microglial over-activation and to increase the release of neurotrophic factors from astroglia.[7][8]
Quantitative Data Comparison
The following tables summarize key quantitative data for the comparator drugs, providing a benchmark against which future experimental data for this compound can be evaluated.
| Compound | Target | Assay | IC50 (µM) | Reference |
| Ibuprofen | COX-1 | Human peripheral monocytes | 12 | [9] |
| COX-2 | Human peripheral monocytes | 80 | [9] | |
| Memantine | NMDA Receptor | Electrophysiology | 0.5 - 1.0 | [10] |
| α7 nicotinic acetylcholine receptor | Radioligand binding | 0.34 - 5.0 | [10] | |
| Dopamine D2High receptor | Radioligand binding | 0.137 - 0.917 | [10] |
Note: IC50 values can vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols relevant to the mechanisms discussed.
Anti-Inflammatory Assays
-
Cell Culture and Stimulation: RAW 264.7 murine macrophages are a standard cell line for in vitro inflammation studies. Cells are cultured in appropriate media and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitric Oxide (NO) Production Assay (Griess Test): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates inhibition of NO production.
-
Prostaglandin E2 (PGE2) Measurement: The amount of PGE2 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Western Blot Analysis: This technique is used to determine the protein expression levels of key signaling molecules in the NF-κB and MAPK pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK). Cells are treated with the test compound and LPS, and cell lysates are subjected to SDS-PAGE and immunoblotting with specific antibodies.
Neuroprotection Assays
-
Neuronal Cell Culture: Primary cortical neurons or neuronal cell lines (e.g., SH-SY5Y, PC12) are used.
-
Induction of Neuronal Damage: Neurotoxicity can be induced by various agents, including glutamate (to model excitotoxicity) or hydrogen peroxide (to model oxidative stress).
-
Cell Viability Assays (e.g., MTT Assay): The metabolic activity of viable cells is measured to assess the protective effect of the test compound against the neurotoxic insult.
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Electrophysiological Recordings: Patch-clamp techniques are used to measure the activity of ion channels, such as NMDA receptors, in response to agonists and antagonists.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the hypothesized mechanism of this compound and the established mechanisms of the comparator drugs.
Caption: Hypothesized mechanism of this compound.
Caption: Mechanism of action of Ibuprofen.
Caption: Mechanism of action of Memantine.
Conclusion and Future Directions
While direct experimental evidence for this compound is still needed, the existing data on related compounds from Polygala tenuifolia provides a strong rationale for its investigation as a dual-action anti-inflammatory and neuroprotective agent. The comparative analysis with Ibuprofen and Memantine highlights the potential for this compound to act on fundamental cellular pathways implicated in a range of pathologies.
Future research should prioritize the following:
-
In vitro validation: Conducting dose-response studies of this compound on inflammatory and neuronal cell models to determine its IC50 values for key targets.
-
Pathway analysis: Utilizing techniques like Western blotting and qPCR to confirm the inhibitory effects of this compound on the NF-κB and MAPK signaling pathways.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of inflammation and neurodegenerative diseases.
By systematically addressing these research questions, the scientific community can fully elucidate the mechanism of action of this compound and unlock its potential as a novel therapeutic agent.
References
- 1. Ibuprofen - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 3. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Neuroprotective Mechanisms of Memantine: Increase in Neurotrophic Factor Release from Astroglia and Anti-Inflammation by Preventing Microglial Over-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel neuroprotective mechanisms of memantine: increase in neurotrophic factor release from astroglia and anti-inflammation by preventing microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Memantine - Wikipedia [en.wikipedia.org]
Comparative Guide to the Structure-Activity Relationship of Phenylpropanoid Glycoside and Sucrose Ester Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenylpropanoid glycoside and sucrose ester analogs, compounds structurally related to Sibiricose. The following sections detail their biological activities, supported by quantitative data, and provide insights into the key structural features influencing their efficacy.
Comparative Analysis of Biological Activity
The biological activity of phenylpropanoid glycosides and sucrose esters is significantly influenced by the nature and position of substituents on the aromatic ring, the type of glycosidic linkage, and the properties of the acyl group. This section compares analogs based on their antioxidant and enzyme inhibitory activities.
The antioxidant capacity of phenylpropanoid glycosides is primarily attributed to their ability to scavenge free radicals. The number and position of hydroxyl groups on the phenylpropanoid moiety are critical for this activity.
A study on phenylpropanoid glycosides isolated from Ginkgo biloba fruit demonstrated that the aglycone (the non-sugar part) exhibited significantly higher radical scavenging activity compared to its glycosylated counterpart. This suggests that the presence of the glucose moiety may reduce the antioxidant activity.[1]
Table 1: DPPH Radical Scavenging Activity of Phenylpropanoid Glycoside Analogs
| Compound | Structure | IC50 (µM) | Source |
| Ginkgopanoside (1) | Diarylpentanoid glycoside | 32.75 | [1] |
| Aglycone of Ginkgopanoside (1a) | Diarylpentanoid | 5.23 | [1] |
| Forsythoside B | Phenylpropanoid glycoside | 48.20 | [1] |
| Verbascoside | Phenylpropanoid glycoside | 40.12 | [1] |
| Ascorbic Acid (Positive Control) | - | 2.54 | [1] |
Phenylpropanoid glycosides have also been investigated as enzyme inhibitors. For instance, verbascoside and poliumoside have been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis.
Table 2: Tyrosinase Inhibitory Activity of Phenylpropanoid Glycosides
| Compound | Structure | IC50 (µg/mL) | Source |
| Verbascoside | Caffeoyl phenylethanoid glycoside | 85.3 ± 1.2 | [2] |
| Poliumoside | Caffeoyl phenylethanoid glycoside with an additional rhamnose | 121.5 ± 2.1 | [2] |
| Kojic Acid (Positive Control) | - | 18.2 ± 0.5 | [2] |
The data suggests that the presence of an additional sugar moiety, as in poliumoside, may decrease the inhibitory activity against tyrosinase compared to verbascoside.
Experimental Protocols
This assay is used to determine the free radical-scavenging ability of compounds.
-
A 0.3 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol is prepared.
-
An aliquot (50 μl) of the test compound at various concentrations is added to 150 μl of the DPPH solution in a 96-well plate.
-
A blank is prepared using 50 μl of the solvent instead of the test compound.
-
The mixture is incubated at 37°C for 30 minutes.
-
The decrease in absorbance is measured at 515 nm using a microplate reader.
-
All tests are performed in triplicate.
-
The IC50 value, the concentration of the compound causing 50% inhibition of the DPPH radical, is calculated. A lower IC50 value indicates higher antioxidant activity.[2]
This assay evaluates the ability of compounds to inhibit the enzyme tyrosinase.
-
The reaction mixture contains 20 μL of mushroom tyrosinase (333 U/mL in phosphate buffer, pH 6.5), 10 μL of the test compound in DMSO, and 160 μL of phosphate buffer (pH 6.5).
-
The mixture is incubated at room temperature for 10 minutes.
-
The reaction is initiated by adding 10 μL of L-DOPA (10 mM).
-
The formation of dopachrome is monitored by measuring the absorbance at 492 nm every 10 seconds for 1 minute using a microplate reader.
-
The inhibitory activity is expressed as the concentration of the compound that inhibits enzyme activity by 50% (IC50).
Visualizations
Caption: Workflow of the DPPH free radical scavenging assay.
Caption: Inhibition of the melanin synthesis pathway by phenylpropanoid glycoside analogs.
Conclusion
The structure-activity relationships of phenylpropanoid glycosides and sucrose esters provide valuable insights for the development of new therapeutic agents. For antioxidant activity, the presence and position of hydroxyl groups on the aromatic ring are crucial, while glycosylation can diminish this effect. In terms of enzyme inhibition, the overall structure, including the nature of the sugar moieties, plays a significant role in determining the inhibitory potency. Further research focusing on the synthesis and evaluation of a broader range of analogs will be instrumental in optimizing their biological activities for various therapeutic applications.
References
A Comparative Analysis of Synthetic versus Natural Sibiricose A1 Activity
For Researchers, Scientists, and Drug Development Professionals
Sibiricose A1, a sucrose ester found naturally in plants of the Polygala genus, has garnered interest for its potential therapeutic properties. This guide provides a comparative overview of the biological activity of this compound from natural sources versus its synthetic counterparts. While direct comparative studies on the bioactivity of purified natural versus synthetic this compound are limited in publicly available literature, this document compiles existing data on natural extracts containing this compound and on synthetic sucrose esters with similar structures to provide a useful benchmark for researchers.
Data Presentation
The following table summarizes the quantitative data on the anti-inflammatory activity of natural and synthetic sucrose esters. It is important to note that the data for "Natural this compound" is derived from extracts of Polygala tenuifolia, which contains a mixture of active compounds, including this compound. The data for "Synthetic Sucrose Esters" is based on studies of synthetically produced sucrose fatty acid esters, which serve as a proxy for synthetic this compound due to the lack of specific data for the latter.
| Activity Parameter | Natural Source (Extracts from Polygala tenuifolia) | Synthetic Sucrose Esters | Reference |
| Anti-inflammatory Activity (NF-κB Inhibition) | IC50 values for related compounds from P. tenuifolia range from 4.4 to 24.7 µM for NF-κB activation inhibition. | IC50 values for various synthetic sucrose fatty acid esters range from 4.4 to 24.7 µM for NF-κB activation inhibition. | [1] |
| Neuroprotective Activity | Extracts have shown neuroprotective effects. | Synthetic sucrose esters are reported to have neuroprotective properties. | [2] |
| Antidepressant-like Activity | Extracts containing this compound have demonstrated antidepressant-like effects. | Synthetic sucrose esters have been reported to possess antidepressant-like activities. | [2] |
Note: The provided IC50 values for NF-κB inhibition are for a range of sucrose esters isolated from Astragalus membranaceus, which are structurally related to this compound. This data is used as a surrogate for both natural and synthetic activity in this specific assay due to the absence of direct comparative data.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and further research. Below are generalized protocols for assessing the anti-inflammatory activity of compounds like this compound.
1. Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells are commonly used for NF-κB inhibition assays.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of the test compound (natural extract or synthetic compound) for a specified time before stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α).
2. NF-κB Luciferase Reporter Assay
-
Principle: This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Protocol:
-
Transfect HepG2 cells with the NF-κB luciferase reporter plasmid.
-
Seed the transfected cells into 96-well plates.
-
Pre-treat the cells with the test compounds for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the percentage of NF-κB inhibition relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.[1]
-
3. Nitric Oxide (NO) Production Assay
-
Principle: The anti-inflammatory activity can also be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). NO concentration is determined by measuring its stable metabolite, nitrite, using the Griess reagent.
-
Protocol:
-
Seed RAW 264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
Signaling Pathways
The biological activities of this compound and related sucrose esters are mediated through the modulation of specific signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of sucrose esters are primarily attributed to the inhibition of the NF-κB signaling pathway.
Caption: Putative inhibitory action of this compound on the NF-κB signaling pathway.
Neuroprotective Signaling Pathway
The neuroprotective effects of natural compounds are often associated with the activation of antioxidant pathways, such as the Nrf2 pathway.
Caption: Postulated activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the bioactivity of natural and synthetic compounds.
Caption: General workflow for comparing natural and synthetic compound bioactivity.
References
A Head-to-Head Showdown: Novel SGLT2 Inhibitors Redefining Cardiorenal Protection
The landscape of treatment for type 2 diabetes and related cardiorenal complications is undergoing a paradigm shift, largely driven by the expanding class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. Beyond their initial glucose-lowering effects, these agents have demonstrated profound benefits in reducing cardiovascular events and slowing the progression of kidney disease. This guide offers a detailed comparison of novel SGLT2 inhibitors, focusing on the dual SGLT1/SGLT2 inhibitor sotagliflozin and the newer selective SGLT2 inhibitor bexagliflozin, against the well-established dapagliflozin and empagliflozin, supported by key clinical trial data.
Executive Summary
Novel SGLT2 inhibitors are distinguishing themselves with unique profiles. Sotagliflozin, with its dual SGLT1 and SGLT2 inhibition, has shown significant promise in patients with worsening heart failure.[1][2][3] Bexagliflozin, a more recent entrant, has demonstrated non-inferiority to dapagliflozin in glycemic control, with notable effects on blood pressure and body weight.[4] This guide will dissect the comparative efficacy, safety, and mechanistic underpinnings of these agents through a detailed examination of pivotal clinical trial data.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the key quantitative outcomes from major clinical trials, providing a head-to-head perspective on the performance of these novel SGLT2 inhibitors against their established counterparts.
Glycemic Control, Body Weight, and Blood Pressure
| Parameter | Bexagliflozin (20 mg) | Dapagliflozin (10 mg) | Sotagliflozin (400 mg) | Empagliflozin (10/25 mg) |
| Mean Change in HbA1c from Baseline | -1.08%[4] | -1.10%[4] | Significant reduction (data varies across trials) | Placebo-corrected: ~ -0.6%[5] |
| Mean Change in Body Weight from Baseline | -2.52 kg[4] | -2.22 kg[4] | Significant reduction (data varies across trials) | Placebo-corrected: ↓ 1-2kg[5] |
| Mean Change in Systolic Blood Pressure (SBP) from Baseline | -6.4 mmHg[4] | -6.3 mmHg[4] | Significant reduction (data varies across trials) | Placebo-corrected: ↓ 3-4 mmHg[5] |
Table 1: Comparison of effects on glycemic control, body weight, and systolic blood pressure. Data for bexagliflozin and dapagliflozin are from a 24-week head-to-head trial in Chinese patients with type 2 diabetes on a metformin background.[4] Data for sotagliflozin and empagliflozin are drawn from various clinical trials and are presented as general findings.
Cardiovascular and Renal Outcomes
A network meta-analysis of nine clinical trials provided comparative data on the effects of various SGLT2 inhibitors on major cardiovascular and renal endpoints.[6][7]
| Outcome | Sotagliflozin vs. Placebo (Hazard Ratio [95% CI]) | Dapagliflozin vs. Placebo (Hazard Ratio [95% CI]) | Empagliflozin vs. Placebo (Hazard Ratio [95% CI]) | Canagliflozin vs. Placebo (Hazard Ratio [95% CI]) |
| Cardiovascular Mortality | 0.77 (0.55–1.09) | 0.85 (0.72–1.01) | 0.62 (0.49-0.77)[8] | 0.87 (0.72-1.06)[8] |
| Hospitalization for Heart Failure | 0.67 (0.52–0.85)[9] | 0.73 (0.66–0.81) | 0.65 (0.50-0.85)[10] | 0.67 (0.52–0.87) |
| Composite Renal Outcome | 0.71 (0.46–1.09)[6][7] | 0.55 (0.47–0.63)[6][7] | 0.54 (0.39–0.74)[6][7] | 0.64 (0.54–0.75)[6][7] |
Table 2: Comparative cardiovascular and renal outcomes of SGLT2 inhibitors versus placebo. Data is synthesized from network meta-analyses and individual trial results. The composite renal outcome typically includes measures like a sustained decline in eGFR, end-stage renal disease, or renal death.
A systematic review comparing sotagliflozin and dapagliflozin highlighted that timely initiation of sotagliflozin in heart failure cases significantly reduces cardiovascular mortality, hospitalizations, and urgent heart failure visits.[1][2] Furthermore, a cost-per-outcome analysis suggested a price advantage for sotagliflozin over dapagliflozin in preventing cardiovascular events in patients with diabetes and worsening heart failure.[11][12]
Experimental Protocols: A Look Under the Hood
The robust clinical data supporting SGLT2 inhibitors are a product of meticulously designed and executed clinical trials. Below are summaries of the methodologies for key trials.
SOLOIST-WHF (Sotagliflozin)
-
Objective: To assess the efficacy and safety of sotagliflozin in patients with type 2 diabetes recently hospitalized for worsening heart failure.[13][14]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[13][14]
-
Patient Population: 1,222 patients with type 2 diabetes hospitalized for worsening heart failure who were stabilized before or within 3 days after discharge.[13][15] Inclusion criteria included the need for intravenous diuretics.[13]
-
Intervention: Patients were randomized to receive sotagliflozin (initiated at 200 mg daily and titrated to 400 mg daily if tolerated) or placebo, in addition to standard of care.[9][13]
-
Primary Endpoint: The primary endpoint was a composite of the total number of deaths from cardiovascular causes and hospitalizations and urgent visits for heart failure.[13]
DAPA-HF (Dapagliflozin)
-
Objective: To evaluate the effect of dapagliflozin on morbidity and mortality in patients with heart failure and reduced ejection fraction, with or without type 2 diabetes.[16]
-
Study Design: An international, multicenter, parallel-group, randomized, double-blind, placebo-controlled study.[16]
-
Patient Population: 4,744 patients with symptomatic heart failure (New York Heart Association class II-IV) and a left ventricular ejection fraction of 40% or less.[16][17]
-
Intervention: Patients received dapagliflozin 10 mg once daily or placebo, in addition to standard heart failure therapy.[16]
-
Primary Endpoint: The primary outcome was a composite of a worsening heart failure event (hospitalization or an urgent visit requiring intravenous therapy) or cardiovascular death.[16][17]
EMPA-REG OUTCOME (Empagliflozin)
-
Objective: To assess the long-term cardiovascular safety and potential cardioprotective effects of empagliflozin in patients with type 2 diabetes and high cardiovascular risk.[18][19]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[18][19]
-
Patient Population: 7,020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[20]
-
Intervention: Patients were randomized to receive empagliflozin 10 mg or 25 mg once daily, or placebo, in addition to standard of care.[19]
-
Primary Endpoint: The primary composite outcome was the first occurrence of death from cardiovascular causes, non-fatal myocardial infarction, or non-fatal stroke.[19]
Mechanism of Action and Signaling Pathways
SGLT2 inhibitors exert their effects by blocking glucose reabsorption in the proximal tubules of the kidneys.[21] However, their cardiorenal benefits are believed to extend beyond simple glucose lowering and involve a complex interplay of hemodynamic and metabolic effects. Emerging research indicates that SGLT2 inhibitors also modulate key intracellular signaling pathways.
One of the crucial pathways influenced by SGLT2 inhibitors is the AMP-activated protein kinase (AMPK) pathway.[22] Activation of AMPK, a central regulator of cellular energy, leads to the suppression of pro-inflammatory pathways and a decrease in inflammatory mediators.[23] SGLT2 inhibitors have been shown to activate AMPK and subsequently inhibit the mTOR signaling pathway, which is involved in cell growth and proliferation.[24][25]
Furthermore, SGLT2 inhibitors have demonstrated the ability to modulate other inflammatory pathways, including the NLRP3 inflammasome and NF-κB signaling, contributing to their anti-inflammatory effects.[23][26]
SGLT2 Inhibition Signaling Cascade
Conclusion
The class of SGLT2 inhibitors continues to evolve, with novel agents demonstrating unique benefits and expanding the therapeutic armamentarium for type 2 diabetes, heart failure, and chronic kidney disease. Sotagliflozin's dual SGLT1/SGLT2 inhibition offers a compelling advantage in the setting of acute heart failure, while bexagliflozin provides a new option for glycemic control with favorable effects on weight and blood pressure. The choice of agent will increasingly depend on the specific clinical profile and comorbidities of the patient. Head-to-head comparative trials remain crucial to fully elucidate the nuanced differences between these agents and to guide personalized treatment strategies in the future.
References
- 1. Sotagliflozin vs Dapagliflozin: A Systematic Review Comparing Cardiovascular Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Sotagliflozin vs Dapagliflozin: A Systematic Review Comparing Cardiovascular Mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of bexagliflozin compared with dapagliflozin as an adjunct to metformin in Chinese patients with type 2 diabetes mellitus: A 24‐week, randomized, double‐blind, active‐controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rxfiles.ca [rxfiles.ca]
- 6. Frontiers | Cardiovascular and renal outcomes with sodium glucose co-transporter 2 inhibitors in patients with type 2 diabetes mellitus: A system review and network meta-analysis [frontiersin.org]
- 7. Cardiovascular and renal outcomes with sodium glucose co-transporter 2 inhibitors in patients with type 2 diabetes mellitus: A system review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cardiovascular and Renal Benefits of SGLT2 Inhibitors: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Sotagliflozin on Cardiovascular Events in Patients With Type 2 Diabetes Post Worsening Heart Failure - American College of Cardiology [acc.org]
- 10. researchgate.net [researchgate.net]
- 11. doaj.org [doaj.org]
- 12. Frontiers | Sotagliflozin versus dapagliflozin to improve outcome of patients with diabetes and worsening heart failure: a cost per outcome analysis [frontiersin.org]
- 13. tandfonline.com [tandfonline.com]
- 14. cardionerds.com [cardionerds.com]
- 15. Evaluation of Sotagliflozin in Patients with Type 2 Diabetes with Chronic Kidney Disease or Acute Exacerbation of Heart Failure: the SCORED and SOLOIST-WHF Trials - American College of Cardiology [acc.org]
- 16. A trial to evaluate the effect of the sodium-glucose co-transporter 2 inhibitor dapagliflozin on morbidity and mortality in patients with heart failure and reduced left ventricular ejection fraction (DAPA-HF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dapagliflozin in Patients With Heart Failure and Reduced Ejection Fraction - American College of Cardiology [acc.org]
- 18. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Closing the knowledge gap on cardiovascular disease in type 2 diabetes: the EMPA-REG OUTCOME trial and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Cardiovascular and Renal Benefits of SGLT2 Inhibitors: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Research Progress of SGLT2 Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting inflammatory signaling pathways with SGLT2 inhibitors: Insights into cardiovascular health and cardiac cell improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Characterization of the SGLT2 Interaction Network and Its Regulation by SGLT2 Inhibitors: A Bioinformatic Analysis [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Sibiricose A1: A Procedural Guide
For researchers, scientists, and drug development professionals handling Sibiricose A1, a naturally occurring oligosaccharide ester, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides essential information on the safe handling and disposal of this compound, adhering to established safety protocols.
Key Safety and Handling Data
This compound presents moderate acute oral toxicity and is very toxic to aquatic life with long-lasting effects.[3] Adherence to the following handling and storage recommendations is imperative to minimize risks.
| Parameter | Information | Source |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [3] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [3] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant. | [3] |
| Safe Handling | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. | [3] |
| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. Store at -20°C (powder) or -80°C (in solvent). | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [3] |
Disposal Protocol: A Step-by-Step Approach
1. Personal Protective Equipment (PPE) Confirmation:
-
Before handling this compound waste, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
2. Waste Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be segregated from general laboratory waste.
3. Waste Collection and Labeling:
-
Collect all this compound waste in a dedicated, leak-proof, and clearly labeled container.
-
The label should prominently display "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
4. Temporary Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
5. Spillage Management:
-
In the event of a spill, collect the spillage to prevent its spread.[3]
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and transfer it to the waste container.
-
Decontaminate the spill area with an appropriate solvent or detergent and collect the cleaning materials as hazardous waste.
6. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed and approved waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe treatment and disposal.
-
The final disposal method must be in accordance with all local, state, and federal environmental regulations. The recommended method is through an approved waste disposal plant.[3]
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and actions.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
